Product packaging for 4'-Methoxyflavanone(Cat. No.:CAS No. 97005-76-0)

4'-Methoxyflavanone

Cat. No.: B3030837
CAS No.: 97005-76-0
M. Wt: 254.28 g/mol
InChI Key: QIUYUYOXCGBABP-UHFFFAOYSA-N
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Description

4'-methoxyflavanone is the parent member of the class of 4'-methoxyflavanones that is flavanone which is substituted by a methoxy group at the 4'-position.
This compound has been reported in Dianthus caryophyllus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B3030837 4'-Methoxyflavanone CAS No. 97005-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUYUYOXCGBABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914217
Record name 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-08-0, 97005-76-0
Record name 4'-Methoxyflavanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Methoxyflavanone
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Foundational & Exploratory

4'-Methoxyflavanone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavanone is a naturally occurring flavanone, a class of flavonoids, that has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation and purification, and an in-depth look at its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary documented sources are:

  • Ammopiptanthus mongolicus : A flowering plant species in the family Fabaceae, native to the deserts of Mongolia and China.

  • Cullen corylifolium (syn. Psoralea corylifolia) : Commonly known as babchi, this plant is used in traditional Chinese and Indian medicine. Its seeds are a known source of various flavonoids, including this compound.[1]

While other related methoxyflavonoids are found in citrus fruits and other plants, the specific presence of this compound is most clearly established in the aforementioned species.

Quantitative Data

Specific quantitative data for the yield of this compound from its natural sources is not extensively reported in publicly available literature. However, analysis of related compounds from Psoralea corylifolia provides an indication of the potential yields of flavonoids from this plant. The following table summarizes the content of several quantified compounds from a 70% ethanol extract of Psoralea corylifolia seeds.

CompoundAmount (mg/g of dried seeds)
Bakuchiol11.71
Psoralen1.90
Neobavaisoflavone1.32
Isobavachalcone0.74

Data from a study on the quantitative analysis of major components in Psoralea corylifolia seeds. It is important to note that the yield of this compound may differ.[2]

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized experimental protocol for the extraction and isolation of this compound from plant material, based on common techniques for flavonoid separation. This protocol should be optimized based on the specific plant matrix and available laboratory equipment.

1. Plant Material Preparation and Extraction

  • Objective: To prepare the plant material and extract a crude mixture of compounds, including this compound.

  • Materials:

    • Dried and powdered plant material (e.g., seeds of Cullen corylifolium)

    • Methanol or Ethanol (95%)

    • Soxhlet apparatus or large glass container for maceration

    • Rotary evaporator

  • Procedure:

    • Maceration: a. Weigh a known amount of the powdered plant material (e.g., 100 g). b. Suspend the powder in a suitable volume of 95% ethanol (e.g., 1 L) in a sealed container. c. Allow the mixture to stand at room temperature for 3-5 days with occasional agitation. d. Filter the mixture through Whatman No. 1 filter paper. e. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

    • Soxhlet Extraction (Alternative): a. Place the powdered plant material into a thimble. b. Extract with methanol or ethanol in a Soxhlet apparatus for 6-8 hours. c. Concentrate the resulting extract using a rotary evaporator.

2. Fractionation of the Crude Extract

  • Objective: To separate the crude extract into fractions of varying polarity to enrich for this compound.

  • Materials:

    • Crude extract

    • Silica gel (60-120 mesh) for column chromatography

    • Glass column

    • Solvents of varying polarity (e.g., n-hexane, ethyl acetate, methanol)

  • Procedure:

    • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

    • Elute the column sequentially with solvents of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), then pure ethyl acetate, and finally methanol.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

3. Isolation and Purification by Column Chromatography

  • Objective: To isolate this compound from the enriched fraction.

  • Materials:

    • Enriched fraction containing this compound

    • Silica gel (200-300 mesh) for column chromatography

    • Glass column

    • Elution solvents (optimized based on TLC, e.g., a gradient of n-hexane and ethyl acetate)

  • Procedure:

    • Pack a new silica gel column with the finer mesh silica gel.

    • Load the enriched fraction onto the column.

    • Elute the column with the optimized solvent system.

    • Monitor the collected fractions by TLC, using a reference standard of this compound if available.

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to obtain the purified compound.

4. Structure Elucidation

  • Objective: To confirm the identity and purity of the isolated compound.

  • Methods:

    • Spectroscopic Analysis: Utilize Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) to confirm the structure of this compound.

    • Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the isolated compound.

Signaling Pathways Modulated by this compound

This compound and related methoxyflavonoids have been shown to interact with several key signaling pathways implicated in cell survival, proliferation, and death.

Inhibition of the Parthanatos Pathway

This compound has been identified as a novel inhibitor of parthanatos, a form of programmed cell death. It exerts its neuroprotective effects by reducing the synthesis and accumulation of poly (ADP-ribose) (PAR) polymer, a key step in the parthanatos cascade.[2] This suggests a direct or indirect inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).

Parthanatos_Inhibition cluster_stimulus Cellular Stress cluster_pathway Parthanatos Pathway DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR AIF_Release Mitochondrial AIF Release PAR->AIF_Release AIF_Translocation AIF Nuclear Translocation AIF_Release->AIF_Translocation Cell_Death Cell Death AIF_Translocation->Cell_Death Methoxyflavanone This compound Methoxyflavanone->PARP1 Inhibition

Caption: Inhibition of the Parthanatos Pathway by this compound.

Modulation of the PI3K/Akt Signaling Pathway

While direct studies on this compound are limited, other methoxyflavonoids have been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. It is plausible that this compound shares this mechanism, likely by inhibiting the phosphorylation and subsequent activation of Akt.

Akt_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt Phosphorylation PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Methoxyflavanone This compound Methoxyflavanone->Akt Inhibition

Caption: Postulated Inhibition of the PI3K/Akt Pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades such as ERK and JNK, is another critical regulator of cellular processes like proliferation, differentiation, and apoptosis. Studies on related methoxyflavonoids suggest an inhibitory effect on this pathway, often by reducing the phosphorylation of key kinases like ERK and JNK. This compound may act similarly to suppress aberrant cell signaling.

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_pathway MAPK Pathway Stimuli Mitogens / Stress Ras Ras Stimuli->Ras Raf Raf Ras->Raf JNK JNK Phosphorylation Ras->JNK MEK MEK Raf->MEK ERK ERK Phosphorylation MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors Cell_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cell_Response Methoxyflavanone This compound Methoxyflavanone->ERK Inhibition Methoxyflavanone->JNK Inhibition

Caption: Postulated Inhibition of the MAPK Pathway by this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and development. Its presence in medicinal plants and its activity in key cellular pathways highlight its potential as a lead compound. This technical guide provides a foundational understanding of its natural sources, a practical approach to its isolation, and insights into its molecular mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, including more detailed quantitative analysis from its natural sources and in-depth mechanistic studies of its interactions with cellular targets.

References

An In-depth Technical Guide to 4'-Methoxyflavanone: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4'-Methoxyflavanone, a flavonoid compound with potential applications in metabolic regulation, cardiovascular disease prevention, and neuroprotection.

Chemical Structure and Identification

This compound is a member of the flavanone class of flavonoids, characterized by a C6-C3-C6 skeleton. The structure consists of a chromanone ring system (A and C rings) with a phenyl group (B ring) attached at the 2-position. A methoxy group is substituted at the 4'-position of the B ring.

Systematic Name: 2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one[1] Synonyms: this compound, 2-(4-methoxyphenyl)chroman-4-one

Key Structural Identifiers:

  • CAS Number: 97005-76-0[1]

  • Molecular Formula: C16H14O3[1]

  • Molecular Weight: 254.28 g/mol [1]

  • SMILES: COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2

  • InChI: InChI=1S/C16H14O3/c1-19-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-9,16H,10H2,1H3

A related compound, 4'-Methoxyflavone, is similar in structure but possesses a double bond between the C2 and C3 positions of the C ring. Its IUPAC name is 2-(4-methoxyphenyl)chromen-4-one and its molecular formula is C16H12O3.[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

PropertyValueSource
Physical State White to off-white solid[1]
Melting Point 155-158 °C[1]
Boiling Point 421.8 ± 45.0 °C (Predicted)[1]
Density 1.199 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in DMSO[3]

Synthesis and Characterization

The synthesis of this compound can be achieved through the Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 4-methoxybenzaldehyde to form a chalcone, followed by an intramolecular cyclization.

A general experimental protocol for the synthesis is as follows:

Step 1: Synthesis of 4'-methoxy-2-hydroxychalcone

  • Dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter, wash the precipitate with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to this compound

  • Dissolve the purified chalcone in a suitable solvent such as ethanol or a mixture of ethanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

  • Reflux the mixture for several hours. The progress of the cyclization can be monitored by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the flavanone.

  • Filter the solid, wash with water, and dry.

  • Purify the crude this compound by recrystallization from a solvent like ethanol or methanol.

Characterization: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the chromanone ring and the ether linkage of the methoxy group.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima. For the related 4'-Methoxyflavone, a λmax of 319 nm in methanol has been reported.[3]

Potential Biological Activities and Applications

This compound has been isolated from the natural fungus Isaria fumosorosea and has been investigated for its potential to regulate metabolic disorders, prevent cardiovascular disease, and protect neurons.[1] Flavonoids, in general, are known for their antioxidant, anti-inflammatory, and other health-beneficial properties. The related compound 4'-hydroxyflavanone is an inhibitor of sterol regulatory element-binding proteins (SREBPs), which are transcription factors that control lipid homeostasis, suggesting potential applications against fatty liver disease and dyslipidemia.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_reaction2 Intramolecular Cyclization cluster_product Final Product 2_hydroxyacetophenone 2'-Hydroxyacetophenone chalcone_synthesis Base-catalyzed condensation 2_hydroxyacetophenone->chalcone_synthesis 4_methoxybenzaldehyde 4-Methoxybenzaldehyde 4_methoxybenzaldehyde->chalcone_synthesis chalcone 4'-Methoxy-2-hydroxychalcone chalcone_synthesis->chalcone flavanone_synthesis Acid-catalyzed cyclization chalcone->flavanone_synthesis flavanone This compound flavanone_synthesis->flavanone

Caption: Synthetic pathway of this compound.

This guide provides foundational information for researchers and professionals working with this compound. Further investigation into its biological mechanisms and potential therapeutic applications is warranted.

References

The Core Biosynthesis of 4'-Methoxyflavanone in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 4'-methoxyflavanone, a methylated flavonoid with significant pharmacological potential. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic pathway, presents quantitative kinetic data, and offers comprehensive experimental protocols for key analytical techniques. Furthermore, it visualizes the core biosynthetic pathway, its transcriptional regulation, and a typical experimental workflow using Graphviz diagrams to facilitate a deeper understanding of the molecular processes involved.

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide array of biological activities. Among these, methylated flavonoids often exhibit enhanced bioavailability and bioactivity. This compound, a derivative of the flavanone naringenin, is of particular interest due to its potential therapeutic properties. Its biosynthesis in plants is a multi-step process that begins with the general phenylpropanoid pathway and culminates in a specific methylation event. A thorough understanding of this pathway is crucial for its potential manipulation in metabolic engineering and for the development of novel pharmaceuticals. This guide serves as a comprehensive resource for the scientific community engaged in the study and application of this promising natural compound.

The this compound Biosynthesis Pathway

The synthesis of this compound is an extension of the general flavonoid biosynthesis pathway. The core pathway involves the sequential action of several key enzymes, transforming L-phenylalanine into the final methylated flavanone.

The journey from the primary metabolite L-phenylalanine to this compound is a well-defined enzymatic cascade. It begins with the general phenylpropanoid pathway, which produces p-coumaroyl-CoA. This precursor then enters the flavonoid-specific pathway. Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin. The final and defining step in the biosynthesis of this compound is the methylation of the 4'-hydroxyl group of naringenin. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, namely flavonoid 4'-O-methyltransferase (F4'OMT).

4_Methoxyflavanone_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl_CoA->Naringenin_chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_chalcone->Naringenin CHI 4_Methoxyflavanone 4_Methoxyflavanone Naringenin->4_Methoxyflavanone F4'OMT (SAM -> SAH)

Core biosynthesis pathway of this compound.

Quantitative Data: Enzyme Kinetics

The efficiency of the enzymatic reactions in the this compound biosynthesis pathway can be quantified by their kinetic parameters. While data for a dedicated 4'-O-methyltransferase acting solely on flavanones is limited, the following table summarizes the kinetic properties of several characterized flavonoid O-methyltransferases from different plant species, which exhibit activity towards naringenin or other relevant flavonoids. These values provide a comparative basis for understanding the catalytic efficiency of these enzymes.

Enzyme SourceSubstrateKm (µM)Vmax (nmol min-1 mg-1)kcat (min-1)kcat/Km (M-1 s-1)Reference
Perilla frutescens (PfOMT3)Naringenin13.40 ± 1.2951.65 ± 1.212.1162.632 x 103[1]
Dianthus caryophyllus (F 4'-OMT)Kaempferol1.795.2 µmol min-1 mg-1--[2]
Citrus reticulata (CrOMT2)Eriodictyol4.6--1650.8[3]
Chrysosplenium americanum (pF3'OMT)3,7,4'-trimethylquercetin7.2---[4]

Note: The kinetic parameters can vary depending on the specific enzyme isoform, plant species, and assay conditions. The data presented here are for comparative purposes.

Transcriptional Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli such as UV radiation and pathogen attack. The expression of the biosynthetic genes, including CHS, CHI, and F4'OMT, is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These transcription factors can form a regulatory complex (MBW complex) that binds to the promoter regions of the target genes and activates their transcription.[5]

For instance, exposure to UV-B radiation can trigger a signaling cascade that leads to the accumulation of flavonoids as a protective mechanism.[6][7][8][9] Similarly, plant defense hormones like jasmonic acid (JA) can induce the expression of flavonoid biosynthetic genes in response to pathogen infection or herbivory.[1]

Transcriptional_Regulation_Pathway cluster_stimuli Environmental/Developmental Stimuli cluster_signaling Intracellular Signaling cluster_transcription Transcriptional Regulation cluster_genes Target Gene Expression UV_B UV_B Signaling_Cascade Signaling_Cascade UV_B->Signaling_Cascade Pathogen_Elicitors Pathogen_Elicitors JA_Biosynthesis JA_Biosynthesis Pathogen_Elicitors->JA_Biosynthesis MYB_bHLH_WD40_Complex MYB_bHLH_WD40_Complex Signaling_Cascade->MYB_bHLH_WD40_Complex Activation JA_Biosynthesis->Signaling_Cascade CHS_CHI_F4OMT_Genes CHS_CHI_F4OMT_Genes MYB_bHLH_WD40_Complex->CHS_CHI_F4OMT_Genes Transcriptional Activation Biosynthesis_Pathway_Activation Biosynthesis_Pathway_Activation CHS_CHI_F4OMT_Genes->Biosynthesis_Pathway_Activation Enzyme Synthesis

Transcriptional regulation of flavonoid biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Expression and Purification of Recombinant Flavonoid 4'-O-Methyltransferase (F4'OMT)

This protocol describes the expression of a His-tagged F4'OMT in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

  • Cloning and Transformation:

    • Amplify the full-length coding sequence of the target F4'OMT gene from plant cDNA.

    • Clone the PCR product into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.

    • Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate a single colony of transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Protein Purification:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

    • Elute the His-tagged F4'OMT with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Collect the elution fractions and analyze them by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzyme Assay for Flavonoid 4'-O-Methyltransferase (F4'OMT)

This assay measures the activity of F4'OMT by quantifying the formation of the methylated product, this compound.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 100 µM Naringenin (substrate, dissolved in DMSO)

      • 200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

      • Purified recombinant F4'OMT (e.g., 1-5 µg)

    • The final reaction volume is typically 50-100 µL.

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

    • Incubate at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ice-cold ethyl acetate containing a small amount of acetic acid (e.g., 1%).

    • Vortex vigorously to extract the flavonoids into the organic phase.

    • Centrifuge to separate the phases.

    • Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Analysis:

    • Resuspend the dried extract in a known volume of methanol or the initial mobile phase for HPLC analysis.

    • Quantify the amount of this compound produced by comparing its peak area to a standard curve of the authentic compound.

HPLC Analysis of Naringenin and this compound

This protocol outlines a reverse-phase HPLC method for the separation and quantification of the substrate (naringenin) and the product (this compound).

  • Instrumentation and Column:

    • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

    • A typical gradient elution could be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B (re-equilibration)

    • The flow rate is typically 1.0 mL/min.

  • Detection:

    • Monitor the elution profile at a wavelength of approximately 280 nm, which is near the absorption maximum for flavanones.

  • Quantification:

    • Prepare standard solutions of naringenin and this compound of known concentrations.

    • Generate a standard curve by plotting the peak area against the concentration for each compound.

    • Determine the concentration of the substrate and product in the experimental samples by interpolating their peak areas from the respective standard curves.

Experimental Workflow

The characterization of the this compound biosynthesis pathway typically follows a structured experimental workflow, from gene identification to in-depth enzymatic and regulatory analysis.

Experimental_Workflow Gene_Identification Gene_Identification Cloning_Expression Cloning_Expression Gene_Identification->Cloning_Expression Candidate F4'OMT gene Transcriptional_Analysis Transcriptional_Analysis Gene_Identification->Transcriptional_Analysis Promoter analysis Protein_Purification Protein_Purification Cloning_Expression->Protein_Purification Recombinant protein Enzyme_Assay Enzyme_Assay Protein_Purification->Enzyme_Assay Purified enzyme Kinetic_Analysis Kinetic_Analysis Enzyme_Assay->Kinetic_Analysis Activity data Product_Identification Product_Identification Enzyme_Assay->Product_Identification Reaction product In_Planta_Validation In_Planta_Validation Kinetic_Analysis->In_Planta_Validation Biochemical relevance Transcriptional_Analysis->In_Planta_Validation Gene expression levels

Experimental workflow for pathway characterization.

Conclusion

The biosynthesis of this compound represents a key enzymatic pathway for the production of a potentially valuable bioactive compound in plants. This technical guide has provided a detailed overview of the core biosynthetic steps, the kinetics of the involved enzymes, and the intricate transcriptional regulatory networks. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers with the necessary tools and knowledge to further investigate this pathway. Future research in this area will likely focus on the identification and characterization of novel F4'OMTs with high specificity and efficiency, the elucidation of the precise signaling cascades that govern their expression, and the application of synthetic biology approaches to enhance the production of this compound in microbial or plant-based systems for pharmaceutical and nutraceutical applications.

References

4'-Methoxyflavanone: An In-depth Technical Guide to its Antioxidant and Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds of plant origin, have garnered significant attention for their potential therapeutic applications, largely attributed to their antioxidant properties. Among these, flavanones represent a key subclass characterized by a saturated C2-C3 bond in the C-ring. 4'-Methoxyflavanone, a derivative of the flavanone backbone with a methoxy group at the 4' position of the B-ring, has emerged as a compound of interest. This technical guide provides a comprehensive overview of the antioxidant and radical scavenging activities of this compound, detailing its potential mechanisms of action, relevant experimental protocols, and a summary of available quantitative data.

The antioxidant capacity of flavonoids is intrinsically linked to their chemical structure. The presence and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the A and B rings are critical determinants of their ability to scavenge free radicals and chelate transition metals.[1][2] Generally, hydroxyl groups are considered essential for potent radical scavenging activity, as they can donate a hydrogen atom to stabilize a radical species.[1] Methoxy groups, while contributing to the lipophilicity of the molecule, are often associated with a decrease in direct radical scavenging activity compared to their hydroxylated counterparts.[3] However, methoxylation can influence the metabolic stability and bioavailability of flavonoids, which may, in turn, affect their overall in vivo antioxidant efficacy.

This guide will delve into the specifics of this compound's antioxidant profile by examining its performance in common in vitro assays, exploring the potential signaling pathways it may modulate, and providing detailed methodologies for researchers to conduct their own investigations.

Quantitative Antioxidant and Radical Scavenging Data

The following tables summarize the available quantitative data for the antioxidant activity of this compound and related flavonoids. A direct comparison highlights the influence of the 4'-methoxy substitution on its radical scavenging capabilities.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)IC50 (µM)Reference CompoundIC50 (µg/mL)Source
This compound Data not availableData not available
2',4',4-Trihydroxychalcone26.55 ± 0.5597.5Donepezil28.94 ± 1.76[1]
Methanolic Extract (Bergenia purpurascens)19.86Gallic Acid38.61[4]
Aqueous Extract (Bergenia purpurascens)295.91[4]
Methanolic Extract (Vernonia amygdalina)94.92Ascorbic Acid127.737[5]
Ethanolic Extract (Vernonia amygdalina)94.83[5]
Aqueous Extract (Vernonia amygdalina)111.4[5]

Table 2: ABTS Radical Scavenging Activity

CompoundTEAC (Trolox Equivalents)IC50 (µg/mL)Reference CompoundSource
This compound Data not availableData not available
Methanolic Extract (Vernonia amygdalina)179.8Ascorbic Acid[5]
Ethanolic Extract (Vernonia amygdalina)256.9[5]
Aqueous Extract (Vernonia amygdalina)334.3[5]
Gallic Acid Hydrate1.03 ± 0.25[6]
(+)-Catechin Hydrate3.12 ± 0.51[6]
Kaempferol3.70 ± 0.15[6]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µmol Fe(II)/100 g)Source
This compound Data not available
Methanolic Extract (Bergenia purpurascens)15.82[4]
Aqueous Extract (Bergenia purpurascens)2.58[4]

Note: The absence of direct quantitative data for this compound in the searched literature necessitates further experimental investigation to accurately determine its in vitro antioxidant capacity.

Potential Signaling Pathways in Antioxidant Action

While direct evidence for this compound is still emerging, the antioxidant effects of flavonoids are often mediated through the modulation of key cellular signaling pathways. Based on studies of related methoxyflavones, the following pathways are likely to be relevant to the biological antioxidant activity of this compound.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[7][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Several methoxyflavones have been shown to activate the Nrf2 pathway.[9][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 induces dissociation Methoxyflavanone This compound Methoxyflavanone->Nrf2_Keap1 may induce dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription MAPK_Pathway LPS Stress Stimulus (e.g., LPS, ROS) MAPKKK MAPKKK LPS->MAPKKK Methoxyflavanone This compound MAPK MAPK (ERK, p38, JNK) Methoxyflavanone->MAPK may inhibit MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory & Pro-oxidant Gene Expression Transcription_Factors->Pro_inflammatory_Genes DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Standard in 96-well plate DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of this compound and Standard Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

References

In Vitro Anti-inflammatory Properties of 4'-Methoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of natural compounds, have garnered significant attention for their potential therapeutic properties, including anti-inflammatory effects. Within this class, methoxylated flavonoids are noted for their enhanced metabolic stability and bioavailability. This technical guide focuses on the in vitro anti-inflammatory properties of 4'-Methoxyflavanone and related methoxyflavonoids. While direct and extensive research specifically on this compound is limited, this document synthesizes findings from closely related methoxyflavonoids to provide a comprehensive overview of their mechanisms of action, supported by detailed experimental protocols and quantitative data. The primary model discussed involves lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard for in vitro inflammation studies.

Core Mechanisms of Action: Inhibition of Key Inflammatory Pathways

The anti-inflammatory effects of methoxyflavonoids are primarily attributed to their ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. Macrophages, when activated by stimuli like LPS, trigger a cascade of events leading to the expression of inflammatory genes.[1] Methoxyflavonoids intervene at several points in this cascade.

The two principal signaling pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

The NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation.[1] In resting cells, it is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate into the nucleus.[1][3] Once in the nucleus, p65 initiates the transcription of genes for pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[1][4]

Studies on various methoxyflavonoids demonstrate their ability to suppress this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of p65.[1][4]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα IkBa_p65->p_IkBa Degradation p65 p65/p50 (Active NF-κB) IkBa_p65->p65 Release p65_nuc p65/p50 p65->p65_nuc Nuclear Translocation nucleus Nucleus Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) p65_nuc->Gene Methoxyflavanone Methoxyflavonoids Methoxyflavanone->IKK Inhibition

Figure 1: Inhibition of the NF-κB Signaling Pathway.
The MAPK Signaling Pathway

The MAPK pathway, comprising cascades like ERK, p38, and JNK, is another critical regulator of the inflammatory response.[1] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of pro-inflammatory genes.[2] The MAPK pathway is known to regulate the expression of iNOS and COX-2.[1] Evidence suggests that certain methoxyflavonoids exert their anti-inflammatory effects by inhibiting the phosphorylation of one or more of the key MAPK proteins (ERK, p38, JNK).[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases p38 p38 UpstreamKinases->p38 Phosphorylation ERK ERK UpstreamKinases->ERK Phosphorylation JNK JNK UpstreamKinases->JNK Phosphorylation p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors p_ERK->TranscriptionFactors p_JNK->TranscriptionFactors Gene Pro-inflammatory Gene Expression TranscriptionFactors->Gene Methoxyflavanone Methoxyflavonoids Methoxyflavanone->p38 Inhibition of Phosphorylation Methoxyflavanone->ERK Inhibition of Phosphorylation Methoxyflavanone->JNK Inhibition of Phosphorylation G A 1. Cell Culture RAW 264.7 macrophages are seeded in plates and grown to confluence. B 2. Pre-treatment Cells are treated with various concentrations of Methoxyflavonoid for a defined period (e.g., 1-2 hours). A->B C 3. Inflammatory Stimulation Cells are stimulated with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 min for signaling, 24h for mediators). B->C D 4. Sample Collection - Supernatant is collected for NO, PGE2, and cytokine analysis. - Cell lysates are prepared for protein (Western Blot) and mRNA (RT-PCR) analysis. C->D E 5. Endpoint Analysis - Griess Assay (NO) - ELISA (PGE2, Cytokines) - Western Blot (iNOS, COX-2, p-MAPKs, p-IκBα) - RT-PCR (iNOS, COX-2, Cytokine mRNA) D->E

References

Neuroprotective Effects of 4'-Methoxyflavanone in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of 4'-Methoxyflavanone (4'MF), a promising flavonoid compound. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological feature in many of these conditions is the progressive loss of neuronal structure and function. Flavonoids, a class of polyphenolic compounds found in plants, have garnered considerable attention for their potential neuroprotective properties, attributed to their antioxidant and anti-inflammatory activities.[1] Among these, this compound (4'MF) has emerged as a particularly interesting candidate for neurotherapeutic development.

This guide focuses on the demonstrated neuroprotective effects of 4'MF in neuronal cells, with a particular emphasis on its mechanism of action in inhibiting parthanatos, a specific form of programmed cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the neuroprotective effects of this compound.

Table 1: Neuroprotective Efficacy of this compound against MNNG-Induced Toxicity

Cell LineInducing Agent4'MF Concentration (μM)OutcomeEfficacy (EC₅₀)Reference
HeLaMNNG10, 20, 25Prevents decrease in cell viability10.41 ± 1.31 μM[2]
SH-SY5YMNNG10, 20, 25Significant protection against viability reduction11.41 ± 1.04 μM[2]

MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) is a DNA-alkylating agent that induces parthanatos.[2]

Table 2: Neuroprotective Efficacy of this compound against NMDA-Induced Neuronal Death

Cell TypeInducing Agent4'MF Concentration (μM)OutcomeReference
Primary Cortical NeuronsNMDA25, 100Concentration-dependent reduction in neuronal death; abolished at 100 μM[2]

NMDA (N-methyl-D-aspartate) is an agonist for the NMDA receptor, and its overactivation leads to excitotoxicity and neuronal death.[1][2]

Core Mechanism of Action: Inhibition of Parthanatos

This compound exerts its neuroprotective effects primarily by inhibiting parthanatos, a form of regulated cell death triggered by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[2] This pathway is distinct from other forms of cell death like apoptosis.

Signaling Pathway

The overactivation of PARP-1 in response to extensive DNA damage leads to the synthesis and accumulation of poly(ADP-ribose) polymers (PAR), which in turn triggers downstream events culminating in cell death.[2] 4'MF has been shown to reduce the synthesis and accumulation of these PAR polymers, thereby protecting neuronal cells.[2]

parthanatos_pathway cluster_0 Cellular Stress cluster_1 Parthanatos Cascade DNA_Damage Extensive DNA Damage (e.g., via MNNG) PARP1_Activation PARP-1 Overactivation DNA_Damage->PARP1_Activation NMDA_Activation NMDA Receptor Overactivation NMDA_Activation->PARP1_Activation PAR_Accumulation Poly(ADP-ribose) Polymer (PAR) Accumulation PARP1_Activation->PAR_Accumulation Cell_Death Parthanatotic Cell Death PAR_Accumulation->Cell_Death 4MF This compound 4MF->PARP1_Activation Inhibits

Figure 1: Inhibition of the Parthanatos Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's neuroprotective effects.

Cell Culture
  • HeLa and SH-SY5Y Cells: These cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin antibiotic combination. The cells were maintained in a humidified atmosphere at 37°C with 5% CO₂.[2]

  • Primary Cortical Neuronal Cultures: Primary neuronal cultures were prepared from gestational day 15–16 (E15-E16) fetal CD1 mice. To inhibit glial proliferation, 5-fluoro-2'-deoxyuridine (30 μM) was added to the growth medium at 3–4 days in vitro. These cultures, comprising at least 80% neurons, were used for experiments at 12–14 days in vitro.[2]

Induction of Neuronal Death
  • MNNG-Induced Parthanatos: HeLa and SH-SY5Y cells were treated with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to induce parthanatos.[2]

  • NMDA-Induced Excitotoxicity: Primary neuronal cultures were exposed to NMDA, freshly prepared in a control salt solution (CSS) containing 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 25 mM Tris-HCl (pH 7.4), and 20 mM D-glucose. 10 μM glycine was added as a co-agonist for the NMDA receptor. The treatment duration was 5 minutes.[2]

Assessment of Neuroprotection
  • Cell Viability Assays: The protective effects of 4'MF against MNNG-induced toxicity in HeLa and SH-SY5Y cells were assessed by measuring cell viability.[2]

  • Live/Dead Cell Staining: To quantify neuronal death in primary cultures, cells were stained with Propidium Iodide (PI) for dead cells (red) and Hoechst 33342 for all cell nuclei (blue). Cell death was calculated as the percentage of PI-stained cells relative to the total number of Hoechst-stained cells. At least three separate fields were counted for each treatment condition.[2]

High-Throughput Screening Workflow

This compound was identified as a neuroprotective agent through a high-throughput screening process.

hts_workflow Start Start: High-Throughput Screening Primary_Screen Primary Screen of ~5120 Small Molecules (HeLa cells + MNNG) Start->Primary_Screen Hit_Identification Identification of Initial Hits (Compounds showing protection) Primary_Screen->Hit_Identification SAR_Study Structure-Activity Relationship (SAR) Study (HeLa and SH-SY5Y cells) Hit_Identification->SAR_Study Active_Compound_Test Testing of Active Compounds (Primary Cortical Neurons + NMDA) SAR_Study->Active_Compound_Test Lead_Compound Lead Compound: this compound Active_Compound_Test->Lead_Compound

Figure 2: High-Throughput Screening Workflow for Identifying Neuroprotective Compounds.

Other Neuroprotective Mechanisms of Methoxyflavones

While the inhibition of parthanatos is a key mechanism for 4'MF, other methoxyflavones have been shown to exert neuroprotective effects through various pathways, suggesting a broader potential for this class of compounds. These mechanisms include:

  • Anti-inflammatory Effects: Methoxyflavones like 6-methoxyflavone and 7-methoxyflavanone have been shown to suppress neuroinflammation in microglial cells by inhibiting pathways such as TLR4/MyD88/MAPK and activating the Nrf2/NQO-1 pathway.[3][4]

  • Antioxidant Activity: Several methoxyflavones exhibit antioxidant properties, reducing oxidative stress which is a common factor in neurodegeneration.[5][6]

  • Modulation of Signaling Pathways: Methoxyflavones can influence various signaling pathways involved in neuronal survival and function, including the PI3K/Akt and MAPK pathways.[1][7]

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective effects in preclinical models by inhibiting the parthanatos cell death pathway. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on in vivo studies to validate these findings and to assess the pharmacokinetic and safety profiles of 4'MF. The multifaceted neuroprotective mechanisms exhibited by the broader class of methoxyflavones suggest that these compounds represent a promising avenue for the development of novel therapeutics for a range of neurodegenerative disorders.

References

The Anticancer Potential of 4'-Methoxy-Substituted Flavonoids Against Breast Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. Among these, methoxyflavones, characterized by the presence of one or more methoxy groups on the flavonoid skeleton, have demonstrated promising cytotoxic and pro-apoptotic effects against various cancer cell lines. This technical guide delves into the anticancer potential of 4'-methoxy-substituted flavonoids, with a particular focus on inferring the activity of 4'-Methoxyflavanone against breast cancer cell lines. While direct and extensive research on this compound is limited, this paper synthesizes available data on structurally related compounds to provide a comprehensive overview of their mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Cytotoxicity of Methoxy-Substituted Flavonoids in Breast Cancer Cell Lines

For instance, acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to reduce the viability of breast cancer cells with an estimated IC50 of 25 µM after a 24-hour treatment[1]. Another related compound, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone, demonstrated even stronger IC50 values of 3.71 μM in MCF-7 cells after 72 hours of treatment[1]. The substitution pattern of methoxy and hydroxyl groups on the flavonoid core significantly influences the cytotoxic activity[1].

CompoundBreast Cancer Cell LineIncubation Time (hours)IC50 (µM)Reference
Acacetin (5,7-dihydroxy-4'-methoxyflavone)Not specified24~25[1]
5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavoneMCF-7723.71[1]
5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavoneMDA-MB-2317221.27[1]
7-hydroxy-4'-methoxyflavanoneHeLa (Cervical Cancer)2440.13 µg/mL[2][3]
7-hydroxy-4'-methoxyflavoneHeLa (Cervical Cancer)2425.73 µg/mL[2]

Note: Data for HeLa and WiDr cells are included to provide a broader context of the activity of a closely related 4'-methoxy-substituted flavanone.

Mechanisms of Anticancer Activity

The anticancer effects of methoxy-substituted flavonoids are attributed to their ability to modulate multiple cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death. The primary mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a hallmark of cancer. Methoxyflavones have been shown to induce apoptosis in breast cancer cells through various mechanisms.

Signs of apoptosis, such as cell membrane blebbing, shrinkage, and fragmentation, have been observed in breast cancer cells treated with methoxyflavone analogs[1]. For example, 5-hydroxy 3',4',7-trimethoxyflavone (HTMF) was found to induce apoptosis in MCF-7 cells, as demonstrated by acridine orange/ethidium bromide (AO/EtBr) and Hoechst 33258 staining[4]. This compound also promoted the translocation of phosphatidylserine, an early marker of apoptosis, and caused DNA damage[4]. The induction of apoptosis by HTMF was associated with an increase in cellular reactive oxygen species (ROS) and a shift in the Bax:Bcl-2 ratio, favoring a pro-apoptotic state[4]. Furthermore, HTMF was shown to modulate apoptotic markers such as p53, Bcl-2, Bax, and cleaved PARP[4].

Polymethoxyflavones (PMFs) from orange peel have also been reported to induce apoptosis in MCF-7 breast cancer cells, a process linked to an increase in intracellular Ca2+ levels, which in turn activates Ca2+-dependent apoptotic proteases[5].

Cell Cycle Arrest

In addition to inducing apoptosis, methoxy-substituted flavonoids can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents cancer cells from progressing through the division cycle, ultimately leading to a halt in their growth. While specific data on this compound is scarce, related compounds have been shown to induce cell cycle arrest in various cancer cell lines. For instance, treatment of MDA-MB-231 human breast cancer cells with the chemotherapeutic drug doxorubicin resulted in S and G2/M phase arrest[6]. The ability of flavonoids to interfere with the cell cycle machinery represents a key aspect of their anticancer potential.

Modulation of Signaling Pathways

The anticancer effects of methoxy-substituted flavonoids are often mediated by their interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are prominent targets.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in breast cancer, promoting cell growth, proliferation, and survival. Flavonoids have been shown to exert their anticancer effects by inhibiting this pathway[7][8]. Inhibition of the PI3K/Akt pathway can lead to the activation of downstream pro-apoptotic proteins and the suppression of anti-apoptotic factors, thereby sensitizing cancer cells to apoptosis[8].

dot

PI3K_Akt_mTOR_Pathway 4-Methoxyflavanone 4-Methoxyflavanone PI3K PI3K 4-Methoxyflavanone->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. Constitutive activation of NF-κB is a common feature in many cancers, including breast cancer, where it contributes to tumor progression and resistance to therapy. Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to induce apoptosis in prostate cancer cells by targeting the Akt and NF-κB signaling pathways[9]. It achieves this by inhibiting the phosphorylation of IκBα and NF-κB in a dose-dependent manner[9]. This suggests that 4'-methoxy-substituted flavonoids may exert their anticancer effects by suppressing pro-survival signals mediated by NF-κB.

dot

NFkB_Signaling_Pathway 4-Methoxyflavanone 4-Methoxyflavanone IKK IKK 4-Methoxyflavanone->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Inactivates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription NF-κB->Gene Transcription Activates Proliferation Proliferation Gene Transcription->Proliferation Anti-apoptosis Anti-apoptosis Gene Transcription->Anti-apoptosis

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments commonly used to assess the anticancer potential of flavonoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay A Seed Cells (96-well plate) B Incubate (24h) A->B C Add Test Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizer (DMSO) F->G H Read Absorbance (570 nm) G->H

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key proteins involved in signaling pathways, apoptosis, and the cell cycle.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

The available evidence strongly suggests that 4'-methoxy-substituted flavonoids possess significant anticancer potential against breast cancer cells. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR and NF-κB. While direct experimental data for this compound is currently limited, the data from structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on a comprehensive evaluation of this compound's efficacy in a panel of breast cancer cell lines, including triple-negative subtypes. In-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways affected by this compound. Furthermore, in vivo studies using animal models are necessary to assess its therapeutic potential and pharmacokinetic properties. The synthesis and evaluation of novel this compound derivatives could also lead to the development of more potent and selective anticancer agents. This line of inquiry holds considerable promise for the development of novel, plant-derived therapies for breast cancer.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4'-Methoxyflavanone in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation is a critical defensive response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases. This process is primarily mediated by glial cells, particularly microglia, which act as the resident immune cells of the CNS. While acute neuroinflammation is protective, chronic activation of microglia leads to the sustained release of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This sustained inflammatory state contributes to neuronal damage and is a hallmark of many neurodegenerative disorders.

Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their neuroprotective and anti-inflammatory properties. Within this class, methoxylated flavanones represent a promising subgroup with enhanced metabolic stability and blood-brain barrier permeability. This guide focuses on the putative mechanism of action of a specific compound, 4'-Methoxyflavanone, in mitigating neuroinflammation.

Disclaimer: Direct experimental studies on the anti-neuroinflammatory mechanism of this compound are limited. The following guide is constructed based on extensive research into structurally analogous compounds, such as 7-methoxyflavanone and 6-methoxyflavone, to infer the most probable molecular pathways and cellular effects.

Core Mechanism: Inhibition of Microglial Activation

The central mechanism by which this compound is proposed to exert its anti-neuroinflammatory effects is through the suppression of microglial activation . In response to inflammatory stimuli like lipopolysaccharide (LPS), a component of bacterial cell walls, microglia transition from a resting state to a pro-inflammatory M1 phenotype. This activation triggers the production and release of a cascade of neurotoxic molecules.

Evidence from related methoxyflavones strongly suggests that this compound intervenes in this process by modulating key intracellular signaling pathways that govern the inflammatory response in microglia. The primary molecular targets are anticipated to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, alongside the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.

Inhibition of Pro-inflammatory Mediators

Studies on analogous compounds demonstrate a potent, dose-dependent reduction in the production of key inflammatory mediators in LPS-stimulated microglial cells.[1][2] this compound is expected to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively.[1][3] Furthermore, it is projected to decrease the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4]

Modulation of Key Signaling Pathways

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation.[5] In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7]

Methoxyflavones have been shown to inhibit this cascade by preventing the phosphorylation and subsequent degradation of IκBα.[1][6] This action effectively traps NF-κB in the cytoplasm, blocking its transcriptional activity and reducing the expression of its target genes, including iNOS, COX-2, TNF-α, and IL-6.[3][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_compound Point of Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p p65 p65 NFkB_complex NF-κB (p65/p50) p50 p50 NFkB_nuc NF-κB (p65/p50) NFkB_complex->NFkB_nuc Translocation IkBa_p->p65 Releases IkBa_p->p50 Releases Compound This compound Compound->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds ProInflam Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflam Transcription

Caption: Putative inhibition of the NF-κB pathway by this compound.
Attenuation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial signaling molecules that regulate cellular responses to external stimuli, including inflammation.[8] LPS stimulation leads to the rapid phosphorylation and activation of these kinases in microglia.[8] Activated MAPKs, in turn, can activate transcription factors like AP-1 and contribute to the activation of NF-κB, further amplifying the inflammatory response.[6]

Studies on related methoxyflavones show significant suppression of LPS-induced phosphorylation of ERK, JNK, and p38.[1][3] By inhibiting MAPK activation, this compound can therefore downregulate the expression of iNOS, COX-2, and pro-inflammatory cytokines.[1][3]

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates p_p38 P-p38 p38->p_p38 p_JNK P-JNK JNK->p_JNK p_ERK P-ERK ERK->p_ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p_p38->TranscriptionFactors p_JNK->TranscriptionFactors p_ERK->TranscriptionFactors Compound This compound Compound->p38 Inhibits Phosphorylation Compound->JNK Inhibits Phosphorylation Compound->ERK Inhibits Phosphorylation ProInflam Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) TranscriptionFactors->ProInflam Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Compound This compound Compound->Keap1 Induces Dissociation ARE ARE (DNA) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1) ARE->Antioxidant_Genes Transcription Experimental_Workflow cluster_prep Preparation cluster_harvest Sample Collection cluster_analysis Analysis Start Seed BV2 Microglia Cells Culture Culture to 80% Confluency Start->Culture Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Lysate Collect Cell Lysate Stimulate->Lysate ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA Griess Griess Assay (Nitric Oxide) Supernatant->Griess Western Western Blot (NF-κB, MAPK, Nrf2, iNOS, COX-2) Lysate->Western qPCR RT-qPCR (Gene Expression) Lysate->qPCR

References

The Structural Nuances of Efficacy: A Deep Dive into the Structure-Activity Relationship of 4'-Methoxyflavanone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones, a subclass of flavonoids, are naturally occurring phenolic compounds found in various plants and fruits. Their basic structure, consisting of two aromatic rings (A and B) connected by a three-carbon heterocyclic ring (C), provides a versatile scaffold for medicinal chemistry. Among these, 4'-Methoxyflavanone has emerged as a compound of significant interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for the rational design of more potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the SAR of this compound class, detailed experimental protocols for its evaluation, and visualizations of key biological pathways and experimental workflows.

The lipophilic nature of methoxy groups can influence the bioavailability and membrane permeability of these compounds.[1][2][3] The position and number of methoxy and hydroxyl groups on the flavanone core are critical determinants of their biological activity.[4][5][6]

Structure-Activity Relationship of this compound Analogs

The biological activities of this compound analogs are profoundly influenced by the substitution patterns on their A and B rings. The interplay between hydroxyl and methoxy groups, in particular, dictates their potency and selectivity.

Anticancer Activity

The anticancer potential of this compound and its derivatives is a subject of intensive research. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2][3]

Key SAR Insights for Anticancer Activity:

  • Hydroxylation: The presence of hydroxyl groups, particularly at the C5 and C7 positions of the A-ring and the C3' and C4' positions of the B-ring, is often associated with enhanced cytotoxic activity.[6] Dihydroxyl moieties at the 5,4'- and 3',4'-positions have been highlighted as important for antiproliferative effects in leukemia HL60 cells.[6]

  • Methoxylation: While the 4'-methoxy group is a defining feature, additional methoxylation can either enhance or diminish anticancer activity depending on the position. Increased methoxylation on the A-ring is generally correlated with enhanced cytotoxicity, whereas increased methoxylation on the B-ring may lead to reduced potency.[5]

  • B-Ring Substitution: The substitution pattern on the B-ring is a critical determinant of anticancer activity.[4] For instance, swapping the positions of hydroxyl and methoxy groups from C4' to C3' has been shown to significantly impact cytotoxicity in MCF-7 breast cancer cells.[1]

  • Lipophilicity: The balance between hydrophilic hydroxyl groups and lipophilic methoxy groups is crucial for membrane permeability and interaction with intracellular targets.[1][2][3]

Compound/Analog Modification Cancer Cell Line Activity (IC50 in µM) Reference
5,4'-dihydroxy-6,7,8-trimethoxyflavoneAdditional OH and OMe groupsHCT116 (Colon)Potent; 42% viability at 15 µM[1]
Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-tetramethoxyflavone)Isomeric shift and additional OMeMCF-7 (Breast)0.3[1]
5,7-DimethoxyflavoneDifferent methoxylation patternHepG2 (Liver)25[5]
5,4'-DimethoxyflavoneAdditional 5-OMe groupHL60 (Leukemia)36[5]
7-Hydroxy-4'-methoxyflavanoneAdditional 7-OH groupHeLa (Cervical), WiDr (Colon)Under investigation[7]
Anti-inflammatory Activity

Flavanones are known to exert anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes.[8] The structural features of this compound analogs play a significant role in their anti-inflammatory capacity.

Key SAR Insights for Anti-inflammatory Activity:

  • Hydroxyl Groups: Hydroxyl groups are generally indispensable for anti-inflammatory function. Specifically, -OH groups at the C-5 and C-4' positions tend to enhance activity, while those at C-6, C-7, and C-8 may decrease it.[8]

  • C2-C3 Double Bond: The presence of a double bond between C2 and C3 (in the corresponding flavone) is often associated with stronger anti-inflammatory activity compared to the saturated bond in flavanones.[9]

  • Methoxy Group at C4': Interestingly, a methoxy group at the C4' position has been reported to potentially attenuate the overall anti-inflammatory and antioxidant activities in some contexts.[9][10]

  • Signaling Pathways: Methoxyflavones often exert their anti-inflammatory effects through pathways like NF-κB, MAPK, and JNK-STAT.[8]

Compound/Analog Modification In Vitro/In Vivo Model Key Findings Reference
3',4'-dihydroxyflavoneDihydroxylation on B-ringLPS-induced RAW 264.7 macrophagesIC50 for NO inhibition: 9.61 µM[9][10]
Luteolin (a flavone with similar B-ring hydroxylation)Dihydroxylation on B-ringLPS-induced RAW 264.7 macrophagesIC50 for NO inhibition: 16.90 µM[9][10]
7-Methoxy group containing flavoneMethoxy group at C7Not specifiedEnhances anti-inflammatory activity[11]
Antimicrobial Activity

The antimicrobial properties of flavonoids, including this compound analogs, are of growing interest in the face of rising antibiotic resistance. Their mechanism of action often involves membrane disruption, enzyme inhibition, and interference with microbial virulence factors.

Key SAR Insights for Antimicrobial Activity:

  • Hydroxylation: 5,7-dihydroxylation on the A-ring and 4'-hydroxylation on the B-ring are considered important pharmacophores for anti-MRSA activity.[12][13]

  • C2=C3 Double Bond: Flavones (with the C2=C3 double bond) are generally more active against Gram-positive bacteria than the corresponding flavanones.[12]

  • Lipophilicity: Hydrophobic substituents, such as prenyl or geranyl groups, can enhance the antibacterial activity of flavonoids. The amphipathic nature of these molecules is crucial for their interaction with bacterial membranes.[14]

  • Methoxylation: Methoxylation at certain positions, such as C3' and C5, has been reported to decrease the antibacterial action of flavonoids.[12][13]

Compound/Analog Modification Microorganism Activity (MIC in µg/mL) Reference
Kaempferol derivativesHydroxylation patternMethicillin-resistant Staphylococcus aureus (MRSA)0.5 - 2.0[12][13]
Flavones vs. FlavanonesC2=C3 double bondGram-positive bacteriaFlavones generally more active[12]
Pinocembrin and 7-O-methyleriodictyolDifferent substitutionGram-positive and Gram-negative bacteria0.5 - 4[15]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of this compound analogs.

Synthesis of this compound Analogs

A common method for the synthesis of flavanones involves the cyclization of the corresponding 2'-hydroxychalcones.

General Procedure for the Synthesis of 2'-hydroxychalcones:

  • Dissolve an appropriately substituted 2'-hydroxyacetophenone and a substituted benzaldehyde in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of a base (e.g., NaOH or KOH) to the solution.

  • Stir the reaction mixture at room temperature for a specified period until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify to precipitate the chalcone.

  • Filter, wash with water, and recrystallize the crude product to obtain the pure 2'-hydroxychalcone.

General Procedure for the Cyclization to Flavanones:

  • Reflux the synthesized 2'-hydroxychalcone in a suitable solvent (e.g., ethanol) in the presence of an acid catalyst (e.g., H2SO4) or a base (e.g., sodium acetate).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the flavanone.

  • Filter, wash, and recrystallize the product to obtain the pure flavanone analog.[16]

Anticancer Activity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[17][18][19][20][21]

Protocol:

  • Cell Seeding: Seed cells in a 96-well microtiter plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[17][19]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess media.[17][19]

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[19]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[19][20]

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510-540 nm using a microplate reader.[17][20]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Anti-inflammatory Activity Assessment: TPA-Induced Mouse Ear Edema

This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds.[22][23][24][25][26]

Protocol:

  • Animal Acclimatization: Acclimatize male CD-1 or Swiss mice for at least one week under standard laboratory conditions.

  • Induction of Edema: Topically apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone or ethanol) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.[23][24]

  • Compound Application: Shortly after TPA application (e.g., 10-30 minutes), topically apply the test this compound analog dissolved in a suitable vehicle to the right ear.[23][24]

  • Edema Measurement: After a specific time (e.g., 4-6 hours), sacrifice the mice and take a standard-sized punch biopsy from both the right and left ears.

  • Data Analysis: Weigh the ear punches. The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (control) ear punches. Calculate the percentage of edema inhibition for each test compound compared to the TPA-only control group.[23]

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27][28][29][30][31]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.[28][30]

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound analogs in the broth to obtain a range of concentrations.[28]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[28][30]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[28]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[28][29]

Visualizations

Experimental Workflow: Synthesis and Screening of this compound Analogs

G Workflow for Synthesis and Biological Screening cluster_synthesis Synthesis cluster_screening Biological Screening Start Start Chalcone Synthesis Chalcone Synthesis Start->Chalcone Synthesis Claisen-Schmidt Condensation Cyclization Cyclization Chalcone Synthesis->Cyclization Acid/Base Catalysis Purification Purification Cyclization->Purification Recrystallization Characterization Characterization Purification->Characterization NMR, MS, IR Anticancer Assay Anticancer Assay Characterization->Anticancer Assay SRB Assay Anti-inflammatory Assay Anti-inflammatory Assay Characterization->Anti-inflammatory Assay TPA-induced Ear Edema Antimicrobial Assay Antimicrobial Assay Characterization->Antimicrobial Assay Broth Microdilution Data Analysis Data Analysis Anticancer Assay->Data Analysis Anti-inflammatory Assay->Data Analysis Antimicrobial Assay->Data Analysis

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

Signaling Pathway: NF-κB Inhibition by Flavanone Analogs

G NF-κB Signaling Pathway Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Translocation 4-Methoxyflavanone Analog 4-Methoxyflavanone Analog 4-Methoxyflavanone Analog->IKK Complex Inhibition Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: A simplified diagram illustrating the inhibition of the NF-κB signaling pathway by this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns, particularly the interplay of hydroxyl and methoxy groups, in modulating anticancer, anti-inflammatory, and antimicrobial efficacy. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of new analogs, facilitating the discovery of more potent and selective drug candidates. Future research should continue to explore the modification of the flavanone core and further elucidate the specific molecular targets and signaling pathways involved in their pharmacological effects. This will undoubtedly pave the way for the rational design of next-generation flavanone-based therapeutics.

References

Methodological & Application

Application Note: High-Purity Isolation of Synthetic 4'-Methoxyflavanone via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of synthetic 4'-Methoxyflavanone from a crude reaction mixture using automated flash column chromatography. This compound is a flavonoid compound of interest in medicinal chemistry and materials science, making the availability of a pure sample essential for accurate downstream applications and research. The described method utilizes a silica gel stationary phase and a gradient elution of n-hexane and ethyl acetate as the mobile phase, ensuring efficient separation and high recovery of the target compound. This protocol is designed to be a robust starting point for researchers requiring high-purity this compound.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely investigated for their potential health benefits.[1] this compound, a synthetic derivative, serves as a key intermediate in the synthesis of various biologically active molecules. The purity of this precursor is critical for ensuring the success of subsequent synthetic steps and for obtaining reliable data in biological assays. Column chromatography is a fundamental and widely applicable technique for the purification of organic compounds.[2][3] It separates components of a mixture based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[4] This protocol details the use of silica gel column chromatography with a non-polar to polar solvent gradient to isolate this compound from common synthetic impurities.

Data Presentation

The following table summarizes representative quantitative data for the purification of a crude 1200 mg sample of synthetic this compound using the described column chromatography protocol. The data illustrates the effectiveness of the method in enhancing purity while maintaining a high recovery yield.

Sample Stage Mass (mg) Yield (%) Purity (%) Key Parameters
Crude Product1200100%~75%Raw output from synthesis
Purified Product104487%>98%Stationary Phase: Silica Gel (60-120 mesh)Mobile Phase: n-Hexane/Ethyl Acetate Gradient

Experimental Protocol

This protocol is optimized for the purification of approximately 1.0 - 1.5 g of crude this compound. Adjustments to column size and solvent volumes may be necessary for different sample quantities.

Materials and Equipment
  • Crude synthetic this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

  • Separatory funnel or solvent reservoir

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Column Preparation (Wet Slurry Method)
  • Plug the Column: Secure the glass column in a vertical position using a clamp. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[4]

  • Add Sand Layer: Add a small layer (approx. 0.5 cm) of sand over the plug to create an even base.[4]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. A general rule is to use 30-50 times the weight of the crude sample (e.g., ~40 g of silica for 1 g of crude product). Add the initial mobile phase (n-hexane) to the silica gel to create a free-flowing slurry. Stir gently to remove air bubbles.

  • Pack the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.[4] Gently tap the sides of the column to settle the silica gel and remove any air pockets.

  • Equilibrate the Column: Once the silica has settled, add another thin layer of sand on top to protect the surface from disturbance during sample loading.[5] Continuously pass 2-3 column volumes of the initial eluent (100% n-hexane or a 95:5 mixture of n-hexane:ethyl acetate) through the column to ensure it is fully equilibrated. Never let the solvent level drop below the top layer of sand.[4]

Sample Preparation and Loading
  • Dissolve the Sample: Dissolve the crude this compound (e.g., 1.2 g) in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

  • Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel (approx. 2-3 g) to the dissolved sample. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the sand at the head of the column.

  • Add Final Sand Layer: Place another thin layer of sand on top of the sample layer to prevent it from being disturbed by the addition of the eluent.

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column. Start with a low polarity eluent, such as n-hexane with a small percentage of ethyl acetate (e.g., 95:5 v/v).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities. A suggested gradient is as follows:

    • n-Hexane:Ethyl Acetate (95:5) - 2 column volumes

    • n-Hexane:Ethyl Acetate (90:10) - 3 column volumes

    • n-Hexane:Ethyl Acetate (85:15) - 5 column volumes

    • n-Hexane:Ethyl Acetate (80:20) - until the product has fully eluted

  • Collect Fractions: Collect the eluent in small, numbered fractions (e.g., 10-15 mL each) using test tubes or an automated fraction collector.[6]

Analysis and Product Recovery
  • Monitor by TLC: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the purified this compound.[3] Spot a small amount from each fraction onto a TLC plate, develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3), and visualize the spots under a UV lamp.

  • Pool Fractions: Combine the fractions that contain the pure product.

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid or oil.[6]

  • Drying and Characterization: Dry the final product under a high vacuum to remove any residual solvent. Confirm the purity and identity of the compound using analytical techniques such as NMR, HPLC, or mass spectrometry.

Workflow Visualization

The following diagram illustrates the key stages of the purification protocol for this compound by column chromatography.

G cluster_prep cluster_load cluster_elute cluster_analysis prep Column Preparation load Sample Loading prep->load Ready for use slurry Prepare Silica Slurry in n-Hexane pack Pack & Equilibrate Column slurry->pack elute Elution & Collection load->elute Ready for elution adsorb Adsorb Crude Product onto Silica Gel load_sample Load Sample onto Column Head adsorb->load_sample analysis Analysis & Recovery elute->analysis Fractions obtained gradient Apply Gradient Elution (n-Hexane:EtOAc) collect Collect Fractions gradient->collect product Purified This compound analysis->product tlc Analyze Fractions by TLC pool Pool Pure Fractions tlc->pool evap Solvent Evaporation pool->evap

Caption: Workflow for the purification of this compound.

References

Application Note: Quantification of 4'-Methoxyflavanone in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4'-Methoxyflavanone in various plant extracts. This compound, a flavonoid with demonstrated neuroprotective properties, is of increasing interest to researchers in the fields of phytochemistry, pharmacology, and drug development.[1][2] The described reverse-phase HPLC method provides the necessary sensitivity, accuracy, and precision for the reliable quantification of this compound in complex botanical matrices. This document provides comprehensive protocols for sample preparation, chromatographic analysis, and method validation, making it a valuable resource for scientists and researchers.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom, known for their wide range of biological activities. Among these, this compound has been identified as a potent neuroprotective agent that functions through the inhibition of the parthanatos cell death pathway, a mechanism implicated in various neurological disorders.[1][2] Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, phytochemical research, and the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility. This application note presents a detailed HPLC method optimized for the separation and quantification of this compound.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to efficiently extract this compound from the plant matrix while minimizing interfering substances.

Protocol:

  • Grinding: Dry the plant material (e.g., roots, leaves) at 40-50°C to a constant weight and grind it into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Transfer the powder to a suitable extraction vessel.

    • Add 20 mL of 80% methanol (v/v) as the extraction solvent.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times, and combine the supernatants.

  • Purification (Optional, for complex matrices):

    • Evaporate the combined supernatant to dryness under reduced pressure.

    • Redissolve the residue in 10 mL of 10% methanol in water.

    • Condition a C18 Solid Phase Extraction (SPE) cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the redissolved sample onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the flavonoids with 10 mL of methanol.

  • Final Sample Preparation:

    • Evaporate the final extract or eluate to dryness.

    • Reconstitute the residue in a known volume (e.g., 2 mL) of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

A standard HPLC system with a UV detector is suitable for this analysis.

Table 1: HPLC Method Parameters

ParameterValue
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B (hold); 35-36 min: 90-10% B; 36-40 min: 10% B (hold for re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 255 nm[3]
Injection Volume 10 µL
Standard Preparation and Calibration

Accurate quantification requires the generation of a calibration curve using a certified reference standard of this compound.

Protocol:

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to obtain the calibration equation and the correlation coefficient (R²).

Data Presentation

Table 2: Example Quantitative Data for a Methoxy-Isoflavone in Pueraria lobata Extracts

SamplePlant PartExtraction MethodConcentration of 3'-methoxypuerarin (µg/g of dry weight)
Pueraria lobata Sample 1RootUltrasonic-assisted15.81
Pueraria lobata Sample 2RootReflux47.43

Table 3: Method Validation Parameters (Illustrative Example based on a similar compound)

ParameterResult
Linearity Range (µg/mL) 1.581 - 47.43
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) (µg/mL) 0.5
Limit of Quantification (LOQ) (µg/mL) 1.5
Accuracy (% Recovery) 98.5 - 102.3
Precision (RSD%) < 2.0

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification plant_material Plant Material grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction filtration Filtration/Centrifugation extraction->filtration purification SPE Purification (Optional) filtration->purification reconstitution Reconstitution in Mobile Phase filtration->reconstitution Direct purification->reconstitution final_filtration 0.45 µm Filtration reconstitution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (255 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve (External Standard) peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Parthanatos_Pathway cluster_stress Cellular Stress cluster_parp PARP-1 Activation cluster_mitochondria Mitochondrial Events cluster_nucleus Nuclear Events dna_damage DNA Damage (e.g., from oxidative stress) parp_activation PARP-1 Overactivation dna_damage->parp_activation par_synthesis Poly(ADP-ribose) (PAR) Polymer Synthesis parp_activation->par_synthesis aif_release AIF Release from Mitochondria par_synthesis->aif_release methoxyflavanone This compound methoxyflavanone->parp_activation Inhibition aif_translocation AIF Translocation to Nucleus aif_release->aif_translocation dna_fragmentation Large-Scale DNA Fragmentation aif_translocation->dna_fragmentation cell_death Parthanatos (Cell Death) dna_fragmentation->cell_death

Caption: Inhibition of the Parthanatos pathway by this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 4'-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for assessing the in vitro antioxidant capacity of 4'-Methoxyflavanone using two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Introduction to this compound and Antioxidant Activity

This compound is a member of the flavonoid family, a class of polyphenolic compounds widely found in plants. Flavonoids are known for their potential health benefits, including antioxidant effects. Antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in various diseases and the aging process. The antioxidant capacity of flavonoids is closely related to their chemical structure, particularly the number and position of hydroxyl groups. While this compound possesses the core flavanone structure, the methoxy group at the 4'-position influences its antioxidant potential, which can be quantified using assays like DPPH and ORAC. It is generally understood that methoxylation of flavonoids tends to decrease direct radical scavenging activity compared to their hydroxylated counterparts.

Data Presentation: Antioxidant Activity of this compound and Related Flavonoids

The following table summarizes the antioxidant activity of flavonoids structurally related to this compound, providing a comparative context for its potential efficacy. Direct quantitative data for this compound is not widely available in the literature, but based on structure-activity relationships, its antioxidant activity is expected to be modest in direct radical scavenging assays compared to flavonoids with free hydroxyl groups, especially those with a catechol (3',4'-dihydroxy) structure on the B-ring.

CompoundAssayIC50 (μM)ORAC Value (μmol TE/g)Reference Compound
5,6,7-Trihydroxy-4'-methoxyflavoneDPPH25.29--
Quercetin (positive control)DPPH~5-15--
Trolox (positive control)ORAC-Reference-

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological process or component by 50%. A lower IC50 value indicates a higher antioxidant activity. ORAC values are expressed as micromoles of Trolox Equivalents (TE) per gram of sample.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically at 517 nm.[1][2][3][4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Sample and Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From this stock, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay:

    • To a 96-well plate, add 100 µL of the various concentrations of the test sample or standard.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.

    • For the negative control, add 100 µL of the solvent used for the sample and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[5][6][7][8] The antioxidant capacity is quantified by measuring the decay of fluorescence over time.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Fluorescein Working Solution: Prepare a stock solution of fluorescein in phosphate buffer and dilute it to the final working concentration (e.g., 70 nM). Keep protected from light.

    • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (e.g., 153 mM).

    • Trolox Standards: Prepare a stock solution of Trolox in phosphate buffer and make serial dilutions to create a standard curve (e.g., 6.25, 12.5, 25, 50 µM).

  • Preparation of Test Sample: Dissolve this compound in a suitable solvent and prepare a series of dilutions in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the test sample, Trolox standards, or phosphate buffer (for the blank) to the respective wells.

    • Incubate the plate at 37°C for at least 15 minutes in the plate reader.

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation of ORAC Value:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the Trolox Equivalents (TE) for the test sample from the standard curve. The ORAC value is expressed as µmol TE per gram or mole of the sample.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol/Ethanol) mix Mix DPPH Solution with Sample/Control in 96-well Plate prep_dpph->mix prep_sample Prepare this compound Dilutions prep_sample->mix prep_control Prepare Positive Control Dilutions (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (Room Temperature, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Chemical Principle of the DPPH Assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Measurement and Analysis prep_reagents Prepare Fluorescein, AAPH, and Trolox Standards add_fluorescein Add Fluorescein to Plate prep_reagents->add_fluorescein prep_sample Prepare this compound Dilutions add_sample Add Sample/Standards prep_sample->add_sample add_fluorescein->add_sample incubate Incubate at 37°C add_sample->incubate add_aaph Initiate with AAPH incubate->add_aaph measure_fluorescence Measure Fluorescence Decay add_aaph->measure_fluorescence calculate_orac Calculate AUC and ORAC Value measure_fluorescence->calculate_orac

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

References

Application Notes: Cell-based Assays for Measuring the Anti-inflammatory Activity of 4'-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of natural compounds, have garnered significant interest for their potential anti-inflammatory properties. 4'-Methoxyflavanone is a specific flavanone that has been investigated for its biological activities. This document provides detailed protocols for cell-based assays to evaluate the anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways. The murine macrophage cell line, RAW 264.7, is utilized as a model system due to its robust inflammatory response to lipopolysaccharide (LPS) stimulation.

Mechanism of Action Overview

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways lead to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This compound and related compounds are believed to exert their anti-inflammatory effects by inhibiting these key signaling pathways, thereby reducing the production of inflammatory mediators.

Data Summary

The following tables summarize the inhibitory effects of a structurally similar compound, 4'-bromo-5,6,7-trimethoxyflavone, on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This data is presented as a representative example of the expected anti-inflammatory activity of methoxyflavonoids.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundTargetIC50 (µM)Cell LineStimulant
4'-bromo-5,6,7-trimethoxyflavoneNO14.22 ± 1.25RAW 264.7LPS
4'-bromo-5,6,7-trimethoxyflavonePGE210.98 ± 6.25RAW 264.7LPS

Note: Data presented is for 4'-bromo-5,6,7-trimethoxyflavone as a representative methoxyflavonoid.[2]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineInhibitionConcentration (µM)Cell LineStimulant
4'-bromo-5,6,7-trimethoxyflavoneTNF-αConcentration-dependentNot specifiedRAW 264.7LPS
4'-bromo-5,6,7-trimethoxyflavoneIL-6Concentration-dependentNot specifiedRAW 264.7LPS
4'-bromo-5,6,7-trimethoxyflavoneIL-1βConcentration-dependentNot specifiedRAW 264.7LPS

Note: Data presented is for 4'-bromo-5,6,7-trimethoxyflavone as a representative methoxyflavonoid.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of LPS-induced Inflammation

LPS_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKKK MAPKKK MyD88->MAPKKK IKK IKK MyD88->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus AP-1 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades & releases NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Pro_inflammatory_Genes->Inflammatory_Mediators Methoxyflavanone This compound Methoxyflavanone->MAPK inhibits Methoxyflavanone->IKK inhibits Methoxyflavanone->NFkB_nucleus inhibits translocation

Caption: LPS-induced inflammatory signaling pathways.

Experimental Workflow for Anti-inflammatory Assays

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis Seed_Cells Seed RAW 264.7 cells Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2, p-p65, p-MAPK) Lyse_Cells->Western_Blot

References

Application Notes and Protocols: Assessing Neuroprotective Effects of 4'-Methoxyflavanone in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Research specifically investigating the neuroprotective effects of 4'-Methoxyflavanone in Alzheimer's disease (AD) models is limited in publicly available literature. However, the closely related compound, 4'-Methoxyflavone , which differs by a single carbon-carbon double bond, has demonstrated significant neuroprotective properties. This document will focus on the data and protocols associated with 4'-Methoxyflavone as a representative model for assessing the potential of this chemical class in AD research. The methodologies presented can be adapted for the investigation of this compound.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles, and neuronal loss. Key pathological drivers include oxidative stress, neuroinflammation, and excitotoxicity, which lead to distinct forms of programmed cell death. Flavonoids, a class of polyphenolic compounds, are widely recognized for their antioxidant, anti-inflammatory, and neuroprotective capabilities, making them promising candidates for AD therapeutic development.[1]

This application note details the assessment of the neuroprotective effects of 4'-Methoxyflavone, a compound identified as a novel inhibitor of parthanatos, a specific pathway of neuronal cell death implicated in neurodegenerative conditions.[2] The data and protocols herein provide a framework for evaluating its efficacy in relevant in vitro models of neuronal damage.

Proposed Mechanism of Action: Inhibition of Parthanatos

Parthanatos is a form of programmed cell death initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), often triggered by severe DNA damage from oxidative stress or excitotoxicity. Overactivation of PARP-1 leads to the synthesis of toxic poly(ADP-ribose) (PAR) polymers, ATP depletion, and eventual cell death. 4'-Methoxyflavone has been shown to be neuroprotective by inhibiting this pathway.[2] It protects cortical neurons against cell death induced by excitotoxicity and reduces the accumulation of PAR polymer.[2]

G cluster_stimulus Cellular Stressors in AD cluster_pathway Parthanatos Pathway cluster_intervention Therapeutic Intervention NMDA NMDA Receptor Overactivation PARP1 PARP-1 Overactivation NMDA->PARP1 MNNG DNA Damage (e.g., from Oxidative Stress) MNNG->PARP1 PAR PAR Polymer Synthesis & Accumulation PARP1->PAR Consumes NAD+ AIF AIF Translocation to Nucleus PAR->AIF Death Cell Death (Parthanatos) AIF->Death MF 4'-Methoxyflavone MF->PARP1 Inhibition

Caption: Signaling pathway of parthanatos and inhibition by 4'-Methoxyflavone.

Quantitative Data Summary

The neuroprotective efficacy of 4'-Methoxyflavone has been quantified in several in vitro models. The data is summarized in the tables below for clarity and comparison.

Table 1: Protection Against MNNG-Induced Cell Death in Cell Lines MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) is a DNA alkylating agent used to induce parthanatos.

Cell Line4'-Methoxyflavone Conc. (µM)Protection against MNNG-induced Cell Death (%)Reference
HeLa10~40%[2]
SH-SY5Y10~60%[2]

Table 2: Neuroprotection Against NMDA-Induced Excitotoxicity in Primary Neurons NMDA (N-Methyl-D-aspartate) is an agonist for the NMDA receptor that can induce excitotoxic neuronal death.

ModelTreatmentMeasured OutcomeResult (% of Control)Reference
Primary Cortical NeuronsNMDA (500 µM)Cell Death~40%[2]
Primary Cortical NeuronsNMDA + 4'-MF (1 µM)Cell Death~20%[2]
Primary Cortical NeuronsNMDA + 4'-MF (10 µM)Cell Death~10%[2]
Primary Cortical NeuronsNMDA + 4'-MF (100 µM)Cell Death~5% (Comparable to control)[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to test this compound or other novel compounds.

Protocol: MNNG-Induced Parthanatos Assay in SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuroblastoma cells from DNA damage-induced parthanatos.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

  • 4'-Methoxyflavone (or test compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat cells with various concentrations of 4'-Methoxyflavone (e.g., 1 µM, 10 µM, 20 µM) for 1 hour. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Toxin Induction: Add MNNG to a final concentration of 100 µM to all wells except the untreated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol: NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay evaluates a compound's ability to protect primary neurons from excitotoxic cell death, a key mechanism in AD.

Materials:

  • Primary cortical neurons (e.g., from E15-16 fetal mice)[2]

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • N-Methyl-D-aspartate (NMDA) and glycine

  • 4'-Methoxyflavone (or test compound)

  • Hoechst 33342 and Propidium Iodide (PI) stains

  • Fluorescence microscope

Procedure:

  • Neuron Culture: Culture primary neurons for 12-14 days in vitro.[2]

  • Compound Pre-treatment: Pre-treat neuronal cultures with desired concentrations of 4'-Methoxyflavone (e.g., 1, 10, 100 µM) for 1 hour.

  • Excitotoxicity Induction: Expose neurons to 500 µM NMDA and 10 µM glycine for 5 minutes in a control salt solution (CSS).[2]

  • Wash and Recovery: After 5 minutes, wash the cells with CSS and return them to their original growth medium.

  • Incubation: Incubate for 24 hours.

  • Live/Dead Staining:

    • Stain cells with Hoechst 33342 (stains all nuclei blue) and Propidium Iodide (stains nuclei of dead cells red).

    • Capture images using a fluorescence microscope.

  • Data Analysis: Quantify cell death by calculating the ratio of PI-positive (red) cells to Hoechst-positive (blue) cells across multiple fields. Express the result as a percentage of cell death.

G start Start step1 1. Culture Neurons (Primary or Cell Line) start->step1 step2 2. Pre-treat with 4'-Methoxyflavone step1->step2 step3 3. Induce Stress (e.g., NMDA, MNNG) step2->step3 step4 4. Incubate (24 hours) step3->step4 step5 5. Assess Viability (e.g., MTT, Live/Dead Stain) step4->step5 end End: Analyze Data step5->end

Caption: Experimental workflow for assessing neuroprotective activity in vitro.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of 4'-Methoxyflavone, primarily through the inhibition of the parthanatos cell death pathway.[2] Its ability to protect neurons from excitotoxicity and DNA damage-induced death makes it a molecule of interest for neurodegenerative diseases like Alzheimer's.

For This compound , it is critical to perform foundational studies to confirm if it shares the neuroprotective properties of its flavone analogue. Future research should focus on:

  • Direct Comparison: Evaluating this compound and 4'-Methoxyflavone in parallel using the protocols described above.

  • AD-Specific Models: Testing this compound in models involving amyloid-beta oligomer toxicity.

  • Anti-inflammatory and Antioxidant Screening: Assessing its effects on microglial activation and reactive oxygen species (ROS) production, which are also central to AD pathology.

The protocols and data presented here provide a robust starting point for these investigations, enabling researchers to systematically explore the therapeutic potential of this compound for Alzheimer's disease.

References

Application Notes and Protocols for Evaluating 4'-Methoxyflavanone Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavanone is a flavonoid compound that has garnered interest in cancer research due to its potential cytotoxic effects on malignant cells. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a derivative of flavanone, has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a promising candidate for further investigation as a chemotherapeutic agent.

This document provides a detailed protocol for utilizing the MTT assay to assess the cytotoxic effects of this compound on cancer cells. Additionally, it outlines the known signaling pathways affected by this compound and presents a compilation of reported cytotoxic concentrations (IC50 values) in various cancer cell lines.

Data Presentation: Cytotoxicity of Methoxyflavanone Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its derivatives in different cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and the specific derivative of the compound used.

CompoundCancer Cell LineIC50 ValueReference
7-hydroxy-4'-methoxyflavanoneHeLa (Cervical Cancer)40.13 µg/mL[1]
6-methoxyflavoneHeLa (Cervical Cancer)62.24 µM[2]
Methoxyflavone derivativeMCF-7 (Breast Cancer)20.6 µM[3]
Luteolin (a related flavonoid)A549 (Lung Cancer)45.2 µM[4]

Experimental Protocols

MTT Assay for Cytotoxicity of this compound

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Experimental Workflow for MTT Assay

The following diagram illustrates the step-by-step workflow of the MTT assay for evaluating the cytotoxicity of this compound.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare this compound Dilutions cell_treatment Treat Cells with this compound compound_prep->cell_treatment incubation Incubate for 24-72h cell_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for Formazan Formation add_mtt->formazan_formation solubilization Solubilize Formazan with DMSO formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Signaling Pathways Affected by this compound

This compound and related methoxyflavones have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary pathways identified are the NF-κB and Akt signaling cascades.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Methoxyflavones have been observed to inhibit this pathway.

Akt Signaling Pathway:

The Akt (also known as Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Hyperactivation of the Akt pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Methoxyflavones have been shown to suppress the activation of Akt.

The following diagram illustrates the proposed mechanism of action of this compound on the NF-κB and Akt signaling pathways, leading to apoptosis.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion 4_Methoxyflavanone 4_Methoxyflavanone IKK IKK 4_Methoxyflavanone->IKK Inhibits Akt Akt 4_Methoxyflavanone->Akt Inhibits Phosphorylation IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits IkBa_p p-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473) Bcl2 Bcl-2 pAkt->Bcl2 Activates Bax Bax pAkt->Bax Inhibits Bcl2->Bax Inhibits Gene_Transcription Gene Transcription (Pro-survival, Anti-apoptotic) NFkB_nuc->Gene_Transcription Activates Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits Bax->Apoptosis

Caption: Proposed signaling pathways affected by this compound.

Mechanism of Action:

  • Inhibition of NF-κB Pathway: this compound is proposed to inhibit the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-survival and anti-apoptotic genes.[5]

  • Inhibition of Akt Pathway: this compound is believed to inhibit the phosphorylation of Akt at serine 473, which is crucial for its full activation.[6][7] In its inactive state, Akt can no longer phosphorylate and inactivate pro-apoptotic proteins like Bax, nor can it activate anti-apoptotic proteins like Bcl-2.[8][9][10]

  • Induction of Apoptosis: The inhibition of both the NF-κB and Akt pathways converges to promote apoptosis. The decreased expression of anti-apoptotic proteins (e.g., Bcl-2) and the increased activity of pro-apoptotic proteins (e.g., Bax) lead to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death.[11][12][13]

References

Investigating the Effect of 4'-Methoxyflavanone on Apoptosis Pathways in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavanone is a flavonoid compound that has garnered interest in cancer research for its potential pro-apoptotic properties. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Understanding the molecular mechanisms by which this compound induces apoptosis in cancer cells is crucial for its development as a potential therapeutic agent. These application notes provide an overview of the apoptotic pathways modulated by this compound and detailed protocols for investigating its effects.

While direct and extensive quantitative data for this compound is still emerging, studies on this compound and its close structural analogs, such as 7-hydroxy-4'-methoxyflavanone and acacetin (5,7-dihydroxy-4'-methoxyflavone), have elucidated key mechanistic insights. Research suggests that this compound and related compounds can trigger the intrinsic apoptosis pathway by modulating the balance of pro- and anti-apoptotic proteins, leading to caspase activation and subsequent cell death. Furthermore, these compounds have been shown to interfere with critical cell survival signaling pathways, including the PI3K/Akt and NF-κB pathways.[1][2][3]

Data Presentation

The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of this compound and its closely related derivatives in various cancer cell lines. It is important to note that due to limited direct data on this compound, data from its hydroxylated form (7-hydroxy-4'-methoxyflavanone) is included to provide a broader perspective on its potential activity.

Table 1: Cytotoxicity of this compound and a Related Derivative in Human Cancer Cell Lines

CompoundCell LineAssayEndpointIC50 / EC50 (µg/mL)IC50 / EC50 (µM)Reference
4'-MethoxyflavoneHeLaCell ViabilityNot Specified-10.41 ± 1.31[4]
4'-MethoxyflavoneSH-SY5YCell ViabilityNot Specified-11.41 ± 1.04[4]
7-hydroxy-4'-methoxyflavanoneHeLaMTT24 hours40.13~148[5]
7-hydroxy-4'-methoxyflavanoneWiDrMTT24 hours37.85~140[5]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half maximal effective concentration) refers to the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. The molecular weight of this compound is 254.28 g/mol and 7-hydroxy-4'-methoxyflavanone is 270.28 g/mol .

Table 2: Effect of Acacetin (5,7-dihydroxy-4'-methoxyflavone), a Related Methoxyflavone, on Apoptosis Induction

Cell LineTreatment ConcentrationDuration (hours)Parameter MeasuredResultReference
DU145 (Prostate Cancer)25 µM24Percentage of Apoptotic Cells (Early + Late)31.13% (compared to 15.19% in control)[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for its investigation.

G cluster_pathway Proposed Apoptotic Signaling Pathway of this compound cluster_akt PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_mito Mitochondrial Pathway MF This compound Akt Akt (Survival Signal) MF->Akt NFkB NF-κB (Survival Signal) MF->NFkB Bax_Bcl2 Increased Bax/Bcl-2 Ratio MF->Bax_Bcl2 pAkt p-Akt (Inactive) Akt->pAkt Inhibition pNFkB p-NF-κB (Inactive) NFkB->pNFkB Inhibition Bcl2 Bcl-2 (Anti-apoptotic) CytoC Cytochrome c Release Bcl2->CytoC Bax Bax (Pro-apoptotic) Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Bax_Bcl2->Bcl2 Bax_Bcl2->Bax Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

G cluster_workflow Experimental Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treat Treat with this compound (Dose and Time Course) start->treat mtt MTT Assay (Cell Viability/IC50) treat->mtt annexin Annexin V/PI Staining (Flow Cytometry) treat->annexin caspase Caspase Activity Assay (Caspase-3, -9) treat->caspase western Western Blot (Bax, Bcl-2, p-Akt, p-NF-κB) treat->western analysis Data Analysis and Interpretation mtt->analysis annexin->analysis caspase->analysis western->analysis conclusion Conclusion on Apoptotic Effect analysis->conclusion

Caption: Workflow for investigating this compound's apoptotic effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant (containing floating cells). Centrifuge the combined cells at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To determine the effect of this compound on the expression levels of key apoptosis-regulating proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-Akt, p-NF-κB).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (against Bax, Bcl-2, cleaved Caspase-3, Akt, p-Akt, NF-κB p65, p-NF-κB p65, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 2. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.

Protocol 4: Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases-3 and -7 in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • White-walled 96-well plates

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the pro-apoptotic effects of this compound in cancer cells. The available data, primarily from related methoxyflavones, strongly suggests that this compound warrants further investigation as a potential anticancer agent. By employing the described methodologies, researchers can elucidate the specific molecular pathways targeted by this compound, thereby contributing to the development of novel flavonoid-based cancer therapies.

References

Application Notes and Protocols: 4'-Methoxyflavanone as a Molecular Probe in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Methoxyflavanone (4'-MF), a member of the flavone class of flavonoids, has emerged as a promising molecular probe for investigating neuronal death pathways, particularly in the context of neurological and neurodegenerative diseases.[1] Its primary mechanism of action involves the inhibition of parthanatos, a form of programmed cell death mediated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to study and potentially mitigate neuronal damage in various in vitro models of neurological insults.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₆H₁₂O₃PubChem CID: 77793
Molecular Weight252.26 g/mol PubChem CID: 77793
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO

Mechanism of Action

This compound exerts its neuroprotective effects by directly interfering with the parthanatos cell death pathway. This pathway is initiated by excessive DNA damage, which leads to the hyperactivation of the nuclear enzyme PARP-1.[1][2] Overactivated PARP-1 depletes cellular NAD+ and ATP stores and leads to the synthesis and accumulation of large amounts of poly(ADP-ribose) (PAR) polymer, which acts as a death signal.[1] 4'-MF has been shown to reduce the synthesis and accumulation of this PAR polymer, thereby preventing downstream events in the parthanatos cascade and preserving cell viability.[1] It is important to note that the neuroprotective activity of this compound is attributed to its anti-parthanatos effect rather than general antioxidant properties.[2][3]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various neuroprotective assays.

Table 1: Efficacy of this compound in MNNG-Induced Cell Death

Cell LineAssayInducerEC₅₀ (µM)Peak Protective Concentration (µM)Reference
HeLaAlamarBlue Cell ViabilityMNNG10.41 ± 1.3125[1]
SH-SY5YCell ViabilityMNNG11.41 ± 1.04~25[1]

MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) is a DNA alkylating agent used to induce parthanatos.

Table 2: Neuroprotective Effects of this compound

Cell TypeInsultEndpointEffective Concentration (µM)OutcomeReference
Primary Cortical NeuronsNMDACell Death10, 20Protection against NMDA-induced cell death[1]
HeLa CellsMNNGPAR Polymer Accumulation10, 20Significant decrease in PAR levels[1]

NMDA (N-methyl-D-aspartate) is an agonist of the NMDA receptor, and its overactivation leads to excitotoxic neuronal death.

Signaling Pathway and Experimental Workflow Diagrams

Parthanatos Signaling Pathway

The following diagram illustrates the key steps in the parthanatos cascade and the inhibitory action of this compound.

Parthanatos_Pathway cluster_initiator Initiation cluster_execution Execution DNA_Damage Excessive DNA Damage (e.g., MNNG, Oxidative Stress) PARP1_Activation PARP-1 Hyperactivation DNA_Damage->PARP1_Activation activates PAR_Accumulation PAR Polymer Accumulation PARP1_Activation->PAR_Accumulation NAD_Depletion NAD+ / ATP Depletion PARP1_Activation->NAD_Depletion AIF_Release Mitochondrial AIF Release PAR_Accumulation->AIF_Release signals Cell_Death Parthanatic Cell Death NAD_Depletion->Cell_Death AIF_Release->Cell_Death induces 4MF This compound 4MF->PARP1_Activation inhibits

Caption: Parthanatos pathway and the inhibitory role of this compound.

Experimental Workflow for Assessing Neuroprotection

This diagram outlines the general workflow for evaluating the neuroprotective effects of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture 1. Primary Neuron Culture or Neuronal Cell Line Pretreatment 2. Pre-treatment with This compound Culture->Pretreatment Insult 3. Induction of Neuronal Insult (e.g., MNNG, NMDA) Pretreatment->Insult Viability 4a. Cell Viability Assay (e.g., MTT, AlamarBlue) Insult->Viability PAR 4b. PAR Polymer Quantification (Immunofluorescence) Insult->PAR Data 5. Data Analysis and Interpretation Viability->Data PAR->Data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Methoxyflavanone, a key intermediate in flavonoid research. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your reaction yields and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.

Issue 1: Low Yield in Claisen-Schmidt Condensation (Formation of 2'-Hydroxy-4''-methoxychalcone)

  • Question: My Claisen-Schmidt condensation reaction to form the chalcone precursor is resulting in a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in this step are often due to suboptimal reaction conditions or side reactions. Here’s a breakdown of potential causes and solutions:

    • Inactive Catalyst: The basic catalyst (e.g., NaOH, KOH) may be old or have lost its potency. Ensure you are using a fresh, high-purity catalyst.

    • Poor Solubility of Reactants: If the reactants, particularly 2'-hydroxyacetophenone, are not fully dissolved in the solvent (commonly ethanol), the reaction will be slow and incomplete. Ensure complete dissolution before proceeding.[1]

    • Suboptimal Temperature: While many Claisen-Schmidt reactions are performed at room temperature, gentle heating (e.g., 40-50°C) can sometimes be necessary to initiate or drive the reaction to completion.[1] However, be cautious as higher temperatures can promote side reactions.

    • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. Using a slight excess of the p-anisaldehyde can help ensure the enolate of 2'-hydroxyacetophenone preferentially reacts with the aldehyde.[2]

    • Side Reactions: The primary side reaction is the self-condensation of 2'-hydroxyacetophenone. To minimize this, slowly add the 2'-hydroxyacetophenone to a mixture of the p-anisaldehyde and the base.[2] This maintains a low concentration of the enolate, favoring the cross-condensation.

Issue 2: Low Yield in Intramolecular Cyclization (Formation of this compound)

  • Question: I have successfully synthesized the 2'-hydroxy-4''-methoxychalcone, but the subsequent cyclization to this compound is inefficient. What could be the problem?

  • Answer: Low yields in the cyclization step can be attributed to several factors, including the choice of catalyst, reaction conditions, and the presence of side products.

    • Inefficient Catalyst: The choice of acid or base catalyst is critical. For acid-catalyzed cyclization, common choices include methanesulfonic acid or sulfuric acid.[3] For base-catalyzed cyclization, piperidine or sodium acetate are often used. The effectiveness of a particular catalyst can be substrate-dependent. It is advisable to perform small-scale trials with different catalysts to find the optimal one for your specific chalcone.

    • Incomplete Reaction: The cyclization reaction may require more time to go to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • Harsh Reaction Conditions: Excessively high temperatures or prolonged reaction times can lead to the formation of undesired byproducts, such as aurones (isomers of flavones), or decomposition of the desired flavanone.[4]

    • Formation of Side Products: The primary side product is often the corresponding flavone, formed through oxidation of the flavanone, especially under harsh conditions or in the presence of oxidizing agents. To minimize this, consider running the reaction at a lower temperature or for a shorter duration once the chalcone is consumed (as monitored by TLC).

Issue 3: Product Purification Challenges

  • Question: I am having difficulty purifying the final this compound, and I'm losing a significant amount of product during workup and purification. What can I do?

  • Answer: Product loss during purification is a common contributor to low isolated yields.

    • Incomplete Precipitation: If the product is isolated by precipitation, ensure it is complete by cooling the mixture in an ice bath.

    • Loss During Washing: When washing the crude product, use a cold solvent in which the product has low solubility to avoid significant loss. For example, wash the filtered solid with cold water to remove inorganic salts.

    • Recrystallization Issues: During recrystallization, using an excessive amount of hot solvent will result in a lower recovery of the purified product. Use a minimal amount of a suitable hot solvent to dissolve the crude product.

    • Chromatography Losses: If using column chromatography, ensure proper selection of the stationary and mobile phases to achieve good separation without excessive band broadening, which can lead to product loss.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical starting materials for the synthesis of this compound?

    • A1: The synthesis typically starts with a Claisen-Schmidt condensation between 2'-hydroxyacetophenone and p-anisaldehyde (4-methoxybenzaldehyde).[2]

  • Q2: What is the general two-step process for synthesizing this compound?

    • A2: The most common route involves:

      • Claisen-Schmidt Condensation: Reaction of 2'-hydroxyacetophenone and p-anisaldehyde in the presence of a base (like NaOH or KOH) to form 2'-hydroxy-4''-methoxychalcone.

      • Intramolecular Cyclization: The resulting chalcone undergoes an intramolecular Michael addition under acidic or basic conditions to yield this compound.[5]

  • Q3: Can I perform the synthesis in a one-pot reaction?

    • A3: While the two-step process is more common and often allows for better control and purification of the intermediate chalcone, one-pot syntheses have been reported. These typically involve adjusting the reaction conditions after the initial condensation to promote cyclization without isolating the chalcone. However, this can sometimes lead to lower yields and more complex purification.

  • Q4: What are the key parameters to control for a successful synthesis?

    • A4: The critical parameters to control are:

      • Purity of Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can interfere with the reactions.

      • Temperature: Both the condensation and cyclization steps are sensitive to temperature. Careful temperature control is necessary to maximize yield and minimize side products.[1]

      • Reaction Time: Monitoring the reaction by TLC is crucial to determine the optimal reaction time and avoid product degradation from prolonged reaction.

      • Catalyst Choice and Concentration: The selection and amount of catalyst can significantly impact the reaction rate and yield.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2'-Hydroxy-4''-methoxychalcone (Claisen-Schmidt Condensation)

CatalystSolventTemperatureReaction TimeYield (%)Reference
NaOHEthanolRoom Temp.3 hours~60-70%[1]
KOH (40%)EthanolRoom Temp.48 hours60.74%[3]
NaOH (10%)EthanolRoom Temp.3 hoursNot specified[1]
NaHTHFRoom Temp.45 minGood[6]

Table 2: Comparison of Reaction Conditions for the Cyclization of 2'-Hydroxy-4''-methoxychalcone to this compound

CatalystSolventTemperatureReaction TimeYield (%)Reference
H₂SO₄ (conc.)EthanolReflux24 hours56.67%[3]
Proton SpongeMethanol/DCMReflux24 hoursGood[6]
Pyridine/WaterPyridine/Water90°C1 hour91.1%[7]
Acetic AcidAcetic AcidMicrowave (120°C)30 minup to 82%[8]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4''-methoxychalcone via Claisen-Schmidt Condensation

  • Materials:

    • 2'-hydroxyacetophenone

    • p-anisaldehyde (4-methoxybenzaldehyde)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Hydrochloric acid (HCl)

    • Distilled water

  • Procedure:

    • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) in ethanol.

    • To the stirred solution, add p-anisaldehyde (1 equivalent).

    • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise to the reaction mixture.[1][3]

    • Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 3 to 48 hours depending on the concentration of the base.[1][3]

    • Once the reaction is complete, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute HCl until a pH of ~5 is reached to precipitate the product.[3]

    • Collect the solid product by vacuum filtration and wash with cold distilled water.

    • The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Protocol 2: Synthesis of this compound via Acid-Catalyzed Intramolecular Cyclization

  • Materials:

    • 2'-hydroxy-4''-methoxychalcone

    • Ethanol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Distilled water

  • Procedure:

    • Dissolve 2'-hydroxy-4''-methoxychalcone (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[3]

    • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux and maintain for several hours (e.g., 24 hours). Monitor the disappearance of the starting chalcone by TLC.[3]

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold distilled water to precipitate the flavanone.

    • Collect the solid product by filtration and wash with water until the filtrate is neutral.

    • The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.[3]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification Start 2'-hydroxyacetophenone + p-anisaldehyde Reagents1 Base (e.g., NaOH) Solvent (e.g., Ethanol) Start->Reagents1 Reacts with Chalcone 2'-Hydroxy-4''-methoxychalcone Reagents1->Chalcone Forms Reagents2 Acid or Base Catalyst (e.g., H2SO4 or Piperidine) Chalcone->Reagents2 Reacts with Flavanone This compound Reagents2->Flavanone Forms Purification Recrystallization or Column Chromatography Flavanone->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Overall workflow for the two-step synthesis of this compound.

Reaction_Mechanism cluster_acid Acid-Catalyzed Cyclization cluster_base Base-Catalyzed Cyclization Chalcone_A 2'-Hydroxychalcone Protonation Protonated Carbonyl Chalcone_A->Protonation + H+ Cyclization_A Intramolecular Michael Addition Protonation->Cyclization_A Resonance Intermediate_A Cationic Intermediate Cyclization_A->Intermediate_A Deprotonation Deprotonation Intermediate_A->Deprotonation Tautomerization Flavanone_A Flavanone Deprotonation->Flavanone_A - H+ Chalcone_B 2'-Hydroxychalcone Phenoxide Phenoxide Ion Chalcone_B->Phenoxide + OH- Cyclization_B Intramolecular Michael Addition Phenoxide->Cyclization_B Enolate Enolate Intermediate Cyclization_B->Enolate Protonation_B Protonation Enolate->Protonation_B + H₂O Flavanone_B Flavanone Protonation_B->Flavanone_B - OH-

Caption: Simplified reaction mechanisms for acid and base-catalyzed cyclization of chalcone to flavanone.

Troubleshooting_Logic cluster_step1_trouble Step 1: Chalcone Formation cluster_step2_trouble Step 2: Flavanone Formation cluster_purification_trouble Purification Start Low Yield of This compound Check_Chalcone Check Chalcone Yield Start->Check_Chalcone Low_Chalcone Low Chalcone Yield Check_Chalcone->Low_Chalcone Low Good_Chalcone Good Chalcone Yield Check_Chalcone->Good_Chalcone Good Troubleshoot_Condensation Troubleshoot Condensation: - Catalyst Activity - Solubility - Temperature - Stoichiometry Low_Chalcone->Troubleshoot_Condensation Check_Cyclization Check Cyclization Reaction Good_Chalcone->Check_Cyclization Low_Cyclization Low Flavanone Conversion Check_Cyclization->Low_Cyclization Low Good_Cyclization Good Flavanone Conversion Check_Cyclization->Good_Cyclization Good Troubleshoot_Cyclization Troubleshoot Cyclization: - Catalyst Choice - Reaction Time - Temperature - Side Products Low_Cyclization->Troubleshoot_Cyclization Check_Purification Review Purification Good_Cyclization->Check_Purification Purification_Loss Significant Product Loss Check_Purification->Purification_Loss Yes Optimize_Purification Optimize Purification: - Precipitation - Washing Solvent - Recrystallization - Chromatography Purification_Loss->Optimize_Purification

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 4'-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the poor aqueous solubility of 4'-Methoxyflavanone. The information is presented in a question-and-answer format, offering troubleshooting tips and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for researchers?

This compound is a flavonoid compound investigated for its potential therapeutic properties, including neuroprotective effects. Like many flavonoids, its hydrophobic structure leads to poor solubility in aqueous solutions. This low solubility can significantly hinder its use in in vitro and in vivo experiments, leading to challenges in achieving desired concentrations for biological assays, inconsistent results, and low bioavailability in animal studies.

Q2: What is the reported aqueous solubility of this compound?

Q3: What are the initial steps to dissolve this compound for in vitro experiments?

For initial dissolution, it is recommended to prepare a high-concentration stock solution in an organic solvent. DMSO is a common choice for flavonoids.[1][2]

  • Recommended Starting Concentration: Prepare a 10-20 mg/mL stock solution in 100% DMSO.

  • Dissolution Technique: Gentle warming (e.g., 37°C) and vortexing can aid in complete dissolution.

  • Working Solution Preparation: The DMSO stock solution should be serially diluted into your aqueous experimental medium (e.g., cell culture media, buffer) to the final desired concentration.

  • DMSO Concentration Limit: It is critical to keep the final DMSO concentration in the aqueous medium low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.

Q4: What are the most effective techniques to significantly enhance the aqueous solubility of this compound for various applications?

Several advanced formulation strategies can dramatically improve the aqueous solubility and dissolution rate of this compound. The most common and effective methods include:

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.[3]

  • Solid Dispersion: Dispersing this compound in a solid, hydrophilic polymer matrix.

  • Nanoformulation (e.g., Nanoemulsions): Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.[3]

Troubleshooting Common Solubility Issues

Issue 1: Precipitate formation when diluting DMSO stock solution in aqueous media.

  • Cause: The solubility limit of this compound in the final aqueous medium has been exceeded.

  • Solutions:

    • Reduce Final Concentration: Test a range of lower final concentrations of this compound.

    • Optimize Dilution Method: Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while vortexing to facilitate rapid dispersion.

    • Use a Co-solvent: If compatible with your experimental system, a small percentage of a water-miscible co-solvent like ethanol may help.

    • Employ a Solubility-Enhanced Formulation: For higher concentration requirements, use a cyclodextrin complex, solid dispersion, or nanoformulation of this compound.

Issue 2: Inconsistent or non-reproducible results in biological assays.

  • Cause: This can be due to the precipitation of this compound over time in the assay medium, leading to a decrease in the effective concentration.

  • Solutions:

    • Verify Solubility: Perform a kinetic solubility assay to determine the concentration at which the compound remains in solution over the time course of your experiment.

    • Incorporate Solubilizing Agents: For cell-based assays, consider including non-toxic solubilizing agents like Tween® 80 or PEG 400 in the final medium, if they do not interfere with the assay.

    • Use Pre-formulated Compound: Utilize a solubility-enhanced formulation (cyclodextrin complex, solid dispersion, or nanoformulation) to ensure consistent and stable concentrations.

Issue 3: Low and variable bioavailability in animal studies.

  • Cause: Poor aqueous solubility leads to low and erratic dissolution in the gastrointestinal tract, resulting in poor absorption.

  • Solutions:

    • Formulation is Key: Administering this compound as a solid dispersion or a nanoformulation can significantly enhance its dissolution rate and subsequent absorption, leading to improved bioavailability.

Quantitative Data on Solubility Enhancement

While specific quantitative data for this compound is limited, the following table presents illustrative data for similar flavonoids to demonstrate the potential of various solubility enhancement techniques.

TechniqueCarrier/SystemFlavonoid ExampleInitial SolubilityEnhanced SolubilityFold IncreaseReference(s)
Cyclodextrin Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)FlavanoneLow (unspecified)-~100-fold[1]
Solid Dispersion Polyvinylpyrrolidone (PVP) K30HesperetinPoorly soluble100% dissolved at pH 6.8 (20% drug loading)Significant[4]
Nanoemulsion Corn oil, Tween 205-hydroxy-6,7,8,4′-tetramethoxyflavoneCrystalline solidSolubilized in oil phase-[5]

Note: The actual solubility enhancement for this compound will need to be determined experimentally.

Experimental Protocols

Here are detailed methodologies for key solubility enhancement experiments.

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by the freeze-drying method.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • 0.45 µm syringe filter

  • Freeze-dryer

Procedure:

  • Prepare this compound Solution: Dissolve a known amount of this compound in a minimal amount of ethanol to create a concentrated solution (e.g., 10 mg/mL).

  • Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD. A common molar ratio to start with is 1:1 (this compound:HP-β-CD).

  • Complexation: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any un-complexed, precipitated this compound.

  • Freezing: Freeze the filtered solution at -80°C until completely solid.

  • Lyophilization: Lyophilize the frozen solution for 24-48 hours to obtain a dry, white powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) spectroscopy. The enhancement in aqueous solubility should be quantified by comparing the solubility of the complexed and un-complexed this compound.

Protocol 2: Preparation of a this compound Solid Dispersion

This protocol outlines the solvent evaporation method to prepare a solid dispersion of this compound using Polyvinylpyrrolidone (PVP K30) as the carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or another suitable common solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and PVP K30 in a suitable volume of ethanol in a round-bottom flask. A common starting weight ratio is 1:4 (this compound:PVP). Ensure complete dissolution, using gentle warming if necessary.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film on the flask wall.

  • Drying: Further dry the film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove residual solvent.

  • Collection: Scrape the dried solid dispersion from the flask. The resulting solid can be ground into a fine powder.

  • Characterization: The amorphous nature of the dispersion can be confirmed using DSC and XRD. The dissolution rate of the solid dispersion should be compared to that of the pure crystalline this compound to quantify the improvement.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

4'-Methoxyflavone, a closely related compound, has been identified as an inhibitor of the Parthanatos cell death pathway. Flavonoids, in general, are also known to modulate the PI3K/Akt/SIRT1 signaling pathway, which is involved in cell survival and metabolism.

Parthanatos_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR PAR Polymer PARP1->PAR Synthesizes AIF AIF PAR->AIF Triggers Release AIF_MIF_Complex_N AIF/MIF Complex Chromatin_Condensation Chromatin Condensation & DNA Fragmentation AIF_MIF_Complex_N->Chromatin_Condensation AIF_MIF_Complex_C AIF/MIF Complex AIF_MIF_Complex_C->AIF_MIF_Complex_N Translocates AIF->AIF_MIF_Complex_C Forms Complex 4_Methoxyflavanone This compound 4_Methoxyflavanone->PARP1 Inhibits PI3K_Akt_SIRT1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation SIRT1 SIRT1 p_Akt->SIRT1 Modulates Cell_Survival Cell Survival & Metabolism Genes SIRT1->Cell_Survival Regulates Flavonoids Flavonoids (e.g., this compound) Flavonoids->PI3K Modulate Flavonoids->Akt Modulate Flavonoids->SIRT1 Modulate Solubility_Enhancement_Workflow cluster_methods Solubility Enhancement Techniques Start Poorly Soluble This compound Method_Selection Select Enhancement Method Start->Method_Selection Cyclodextrin Cyclodextrin Complexation Method_Selection->Cyclodextrin Solid_Dispersion Solid Dispersion Method_Selection->Solid_Dispersion Nanoformulation Nanoformulation Method_Selection->Nanoformulation Characterization Physicochemical Characterization (DSC, XRD, FTIR) Cyclodextrin->Characterization Solid_Dispersion->Characterization Nanoformulation->Characterization Solubility_Testing Quantitative Solubility & Dissolution Testing Characterization->Solubility_Testing End Solubility-Enhanced This compound Solubility_Testing->End Troubleshooting_Workflow Start Experiment with This compound Problem Encounter Solubility Issue? Start->Problem Precipitation Precipitation in Aqueous Media Problem->Precipitation Yes Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Yes Low_Bioavailability Low *in vivo* Bioavailability Problem->Low_Bioavailability Yes End Successful Experiment Problem->End No Solution_1 Reduce Concentration Optimize Dilution Precipitation->Solution_1 Solution_2 Use Solubility-Enhanced Formulation Inconsistent_Results->Solution_2 Solution_3 Formulate as Solid Dispersion or Nanoemulsion Low_Bioavailability->Solution_3 Solution_1->Start Re-attempt Solution_2->Start Re-attempt Solution_3->Start Re-attempt

References

Stability of 4'-Methoxyflavanone in cell culture media for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4'-Methoxyflavanone in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media like DMEM or RPMI-1640 over several days?

A1: The stability of flavonoids in cell culture media can be variable and is highly dependent on the specific compound structure and media composition. While specific long-term stability data for this compound in cell culture media is not extensively published, studies on other flavonoids suggest that degradation can occur.[1][2][3] The presence of a methoxy group, as in this compound, is thought to confer greater stability compared to flavonoids with multiple hydroxyl groups, which are more prone to oxidation.[4][5] However, it is crucial to empirically determine the stability of this compound in your specific experimental setup.

Q2: What are the potential degradation products of this compound in cell culture, and are they biologically active?

A2: In biological systems, this compound can be metabolized by cytochrome P450 enzymes, leading to O-demethylation to form 4'-hydroxyflavanone, and potentially further ring oxidation products.[6] Microbial transformation studies of similar methoxyflavanones have shown that hydroxylation and reduction of the flavanone core can also occur.[7][8] The biological activity of these degradation products may differ from the parent compound and should be considered when interpreting long-term experimental results.

Q3: What factors in the cell culture environment can influence the stability of this compound?

A3: Several factors can affect the stability of flavonoids in cell culture:

  • Media Composition: Components in media, such as bicarbonate and certain amino acids, can influence the pH and redox environment, potentially affecting compound stability.[9]

  • Presence of Cells: Cellular metabolism, including enzymatic activities (e.g., cytochrome P450s), can lead to the transformation of this compound.[6]

  • Light Exposure: Flavonoids can be susceptible to photodegradation.[10] It is advisable to protect media containing this compound from light.

  • Oxygen Levels: The presence of oxygen can contribute to the oxidation of flavonoids.[10]

  • pH: The pH of the culture medium can impact the ionization state and stability of the compound.

  • Incubation Time and Temperature: Longer incubation times and higher temperatures (like 37°C) can accelerate degradation.[11]

Q4: How can I assess the stability of this compound in my specific long-term experiment?

A4: We recommend conducting a preliminary stability study. This involves incubating this compound in your cell culture medium (with and without cells) under your experimental conditions for the intended duration of your experiment. At various time points, collect aliquots of the medium and analyze the concentration of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological effect of this compound in long-term assays. The compound may be degrading over the course of the experiment, leading to a lower effective concentration.1. Perform a stability study of this compound in your specific cell culture medium and conditions (see experimental protocol below). 2. Consider replenishing the medium with freshly prepared this compound at regular intervals during the experiment. 3. Protect your plates/flasks from light.
High variability in results between replicate experiments. Inconsistent preparation or storage of this compound stock solutions. Degradation of the compound in the medium.1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light. 3. Minimize the time the compound-containing medium is kept at 37°C before and during the experiment.
Unexpected cellular phenotypes or off-target effects observed. Biologically active degradation products of this compound may be forming.1. Use LC-MS to identify potential degradation products in your culture medium over time. 2. If possible, test the biological activity of any identified major degradation products in your assay system.

Quantitative Data Summary

The following table provides a template for summarizing the stability data of this compound from your own experiments.

Condition Time Point (hours) Concentration (µM) (Mean ± SD) % Remaining Half-life (t½) (hours)
Cell-free DMEM 0100
24
48
72
DMEM + Cells 0100
24
48
72
Cell-free RPMI-1640 0100
24
48
72
RPMI-1640 + Cells 0100
24
48
72

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

1. Materials

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Penicillin-Streptomycin, if applicable

  • Sterile culture plates or flasks

  • Cells of interest (optional, for assessing cellular metabolism)

  • HPLC or LC-MS system

  • Appropriate solvents for mobile phase and sample preparation

2. Methods

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

    • Sterile-filter the stock solution through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Experimental Setup:

    • Prepare the complete cell culture medium (with FBS and any other supplements).

    • Spike the medium with the this compound stock solution to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically ≤ 0.1%).

    • For cell-free conditions: Aliquot the this compound-containing medium into sterile culture vessels.

    • For conditions with cells: Seed your cells in culture vessels and allow them to adhere or reach the desired confluency. Then, replace the medium with the this compound-containing medium.

    • Include a vehicle control (medium with the same concentration of solvent but without this compound).

    • Incubate the culture vessels under standard cell culture conditions (e.g., 37°C, 5% CO2), protected from light.

  • Sample Collection:

    • At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the culture medium from each condition.

    • For samples containing cells, centrifuge the aliquot to pellet the cells and collect the supernatant.

    • Store the collected media samples at -80°C until analysis.

  • Sample Analysis by HPLC or LC-MS:

    • Thaw the samples and prepare them for analysis (e.g., protein precipitation with acetonitrile, followed by centrifugation).

    • Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the concentration of this compound.

    • Generate a standard curve using known concentrations of this compound to accurately determine its concentration in the experimental samples.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Plot the concentration or the percentage of remaining this compound against time.

    • Determine the half-life (t½) of this compound under each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) spike_media Spike Medium with This compound prep_stock->spike_media prep_media Prepare Complete Cell Culture Medium prep_media->spike_media plate_setup Aliquot into Culture Plates (With and Without Cells) spike_media->plate_setup incubation Incubate at 37°C, 5% CO2 (Protect from Light) plate_setup->incubation sampling Collect Media Samples at Time Points (0, 24, 48, 72h) incubation->sampling sample_prep Prepare Samples for Analysis (e.g., Protein Precipitation) sampling->sample_prep hplc_ms Quantify by HPLC or LC-MS sample_prep->hplc_ms data_analysis Calculate Concentration, % Remaining, and Half-life hplc_ms->data_analysis

Caption: Workflow for assessing this compound stability.

parthanatos_pathway dna_damage DNA Damage (e.g., from MNNG) parp1 PARP-1 Activation dna_damage->parp1 par_synthesis Poly(ADP-ribose) (PAR) Polymer Synthesis parp1->par_synthesis aif_release AIF Release from Mitochondria par_synthesis->aif_release cell_death Parthanatos (Cell Death) aif_release->cell_death methoxyflavanone This compound methoxyflavanone->parp1 Inhibition

Caption: Inhibition of the Parthanatos pathway by this compound.

References

Preventing degradation of 4'-Methoxyflavanone during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4'-Methoxyflavanone during extraction and storage.

FAQs and Troubleshooting Guides

This section addresses common issues and questions related to the stability of this compound.

Extraction Troubleshooting

Q1: I am observing low yields of this compound from my plant matrix extraction. What could be the cause?

Low yields can result from incomplete extraction or degradation of the target compound during the process. Consider the following factors:

  • Solvent Choice: The polarity of the extraction solvent is crucial. For methoxyflavones, including this compound, ethanol and acetonitrile are effective. A 95% ethanol solution has been shown to be particularly efficient for extracting methoxyflavones.

  • Extraction Method: Conventional methods like maceration may not be as efficient as modern techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times, which can also minimize degradation.

  • Temperature: While moderate heat can enhance extraction efficiency, excessive temperatures can lead to thermal degradation. For UAE and MAE, it is important to control the temperature to avoid overheating the sample.

  • pH of the Extraction Medium: Flavonoids are generally more stable in neutral to slightly acidic conditions. The pH of your extraction solvent could influence the stability of this compound.

Q2: My this compound extract is showing signs of degradation (e.g., color change, appearance of new peaks in HPLC). How can I prevent this during extraction?

Degradation during extraction is often caused by oxidation, photodegradation, or thermal stress. To mitigate this:

  • Protect from Light: Conduct extraction procedures in a well-lit area but avoid direct sunlight or strong artificial light. Use amber-colored glassware or wrap your extraction vessels in aluminum foil.

  • Minimize Heat Exposure: Use the lowest effective temperature for your chosen extraction method. If using a rotary evaporator to concentrate the extract, maintain a water bath temperature below 40-50°C.

  • Use of Antioxidants: While not always necessary, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation.

  • Work Quickly: Minimize the duration of the extraction process to reduce the exposure of this compound to potentially degrading conditions.

Storage Troubleshooting

Q3: What are the optimal conditions for storing solid this compound?

For long-term stability, solid this compound should be stored in a cool, dark, and dry place.

Storage ConditionRecommendation
Temperature2-8°C for short-term storage. For long-term storage, -20°C is recommended.
LightStore in an amber-colored, tightly sealed container to protect from light.
AtmosphereFor highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: I have prepared a stock solution of this compound in DMSO. How should I store it to prevent degradation?

Stock solutions are more susceptible to degradation than the solid compound.

Storage ConditionRecommendation
TemperatureFor short-term storage (up to a few days), 4°C is acceptable. For longer-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
SolventDMSO is a common solvent for flavonoids. Ensure it is of high purity and anhydrous to minimize water-mediated degradation.
ContainerUse amber-colored vials or cryovials to protect the solution from light.

Q5: My stored solution of this compound has changed color and shows new peaks in my analytical analysis. What happened?

This indicates degradation. The primary degradation pathways for methoxyflavones are O-demethylation and ring oxidation.[1][2] This can be caused by:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions.

  • Hydrolysis: The presence of water in the solvent can lead to hydrolysis, although this is less common for the methoxy group compared to glycosidic bonds.

  • Repeated Freeze-Thaw Cycles: These cycles can introduce moisture and accelerate degradation.

To avoid this, always store solutions as recommended in Q4 and prepare fresh working solutions from a frozen stock for each experiment.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from a Plant Matrix

This protocol provides a general guideline for extracting this compound. Optimization for specific plant materials may be required.

Materials:

  • Dried and powdered plant material

  • 95% Ethanol

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper or centrifuge

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the powdered plant material (e.g., 10 g).

  • Add 95% ethanol to achieve a solvent-to-solid ratio of 10:1 (v/w) (e.g., 100 mL of solvent for 10 g of plant material).

  • Place the beaker or flask in the ultrasonic bath.

  • Set the sonication parameters. A typical starting point is a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature below 40°C.

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • The supernatant is your this compound extract. It can be analyzed directly or concentrated using a rotary evaporator at a temperature below 40°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol outlines a general method for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. Adding 0.1% formic acid can improve peak shape.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards.

  • Sample Preparation: Dilute the this compound extract with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: 25-30°C

    • Detection wavelength: 255 nm[3]

  • Run the standards and samples. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Visualizations

Extraction_Workflow Plant_Material Dried, Powdered Plant Material Extraction Extraction (UAE with 95% Ethanol) Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporator < 40°C) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Optional: Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC) Crude_Extract->Analysis Pure_Compound Pure this compound Purification->Pure_Compound Pure_Compound->Analysis Storage Storage (Solid: 2-8°C or -20°C) (Solution: -20°C or -80°C) Pure_Compound->Storage

Caption: General workflow for the extraction and handling of this compound.

Degradation_Pathway cluster_degradation Degradation Pathways 4_Methoxyflavanone This compound O_Demethylation O-Demethylation 4_Methoxyflavanone->O_Demethylation Oxidizing Agents (e.g., O2) Ring_Oxidation Ring Oxidation 4_Methoxyflavanone->Ring_Oxidation Light, Heat 4_Hydroxyflavanone 4'-Hydroxyflavanone O_Demethylation->4_Hydroxyflavanone Oxidized_Products Ring-Oxidized Products Ring_Oxidation->Oxidized_Products

Caption: Potential degradation pathways for this compound.

Troubleshooting_Logic Start Low Yield or Degradation Observed Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Storage Review Storage Conditions Start->Check_Storage Solvent Optimize Solvent? Check_Extraction->Solvent Method Optimize Method (UAE/MAE)? Check_Extraction->Method Temp_Light Control Temperature & Light? Check_Extraction->Temp_Light Solid_Storage Solid Storage Correct? (Cool, Dark, Dry) Check_Storage->Solid_Storage Solution_Storage Solution Storage Correct? (Aliquoted, Frozen, Dark) Check_Storage->Solution_Storage Implement_Changes Implement Changes & Re-evaluate Solvent->Implement_Changes Method->Implement_Changes Temp_Light->Implement_Changes Solid_Storage->Implement_Changes Solution_Storage->Implement_Changes

Caption: Troubleshooting logic for addressing this compound degradation.

References

Troubleshooting low bioavailability of 4'-Methoxyflavanone in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-Methoxyflavanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to its low in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the observed in vivo plasma concentration of this compound unexpectedly low?

Low plasma concentration, or bioavailability, of this compound is typically attributed to two primary factors:

  • Extensive First-Pass Metabolism: Like many flavonoids, this compound is subject to rapid and extensive metabolism in the gut wall and liver before it can reach systemic circulation. The primary metabolic pathways are O-demethylation (Phase I) followed by glucuronidation and sulfation (Phase II), which convert the compound into more water-soluble forms that are easily excreted.

  • Poor Aqueous Solubility: this compound has low solubility in water, which limits its dissolution in the gastrointestinal tract. For a compound to be absorbed, it must first be dissolved in the gut fluid. Poor dissolution is often a rate-limiting step for oral absorption.

Q2: What are the main metabolic pathways I should be concerned with?

The principal metabolic transformation is the conversion of this compound into its primary active metabolite, 4'-hydroxyflavanone (liquiritigenin), through O-demethylation. This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver. Both the parent compound and its metabolite then undergo extensive Phase II conjugation (glucuronidation and sulfation) to form various conjugates that are readily eliminated.

Q3: How can I inhibit the rapid metabolism of this compound in my in vivo experiments?

To investigate the impact of first-pass metabolism, you can co-administer an inhibitor of relevant metabolic enzymes. A common and effective agent is piperine , an alkaloid from black pepper. Piperine is known to inhibit CYP450 enzymes and UDP-glucuronosyltransferases (UGTs), thereby slowing down the metabolism of co-administered compounds and increasing their systemic exposure.

Q4: What strategies can I employ to improve the poor solubility and dissolution of this compound?

Improving the formulation is a key strategy. Standard suspension formulations in aqueous vehicles like carboxymethylcellulose (CMC) may not be sufficient. Consider these advanced formulation approaches:

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve solubility and absorption.

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance solubility and dissolution rates compared to its crystalline form.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and overcoming low bioavailability issues with this compound.

Step 1: Characterize the Physicochemical Properties

Before proceeding to in vivo studies, it is critical to understand the compound's fundamental properties.

  • Issue: Inconsistent results or low exposure from the start.

  • Troubleshooting Action: Confirm the compound's solubility and permeability profile. This will help determine if the primary absorption barrier is dissolution-limited or permeability-limited.

  • Workflow:

cluster_start Initial Characterization cluster_analysis Analysis cluster_solution Solution Path Start Start: Low In Vivo Exposure Solubility Assess Aqueous Solubility (Protocol 1) Start->Solubility IsSolubilityLow Is Solubility < 10 µg/mL? Solubility->IsSolubilityLow Permeability Assess Permeability (e.g., Caco-2 Assay, Protocol 2) IsPermeabilityLow Is Permeability Low? Permeability->IsPermeabilityLow IsSolubilityLow->Permeability  No Formulation Focus on Formulation Strategy (e.g., SEDDS, Nanosuspension) IsSolubilityLow->Formulation  Yes IsPermeabilityLow->Formulation  Yes (Permeability-limited) Metabolism Focus on Metabolic Instability IsPermeabilityLow->Metabolism  No

Caption: Troubleshooting workflow for low this compound bioavailability.

Step 2: Investigate Metabolic Stability

If solubility and permeability are not the limiting factors, or if you want to understand the contribution of metabolism, perform an in vitro metabolic stability assay.

  • Issue: The compound disappears rapidly from plasma, suggesting rapid clearance.

  • Troubleshooting Action: Use liver microsomes to determine the intrinsic clearance of this compound. This will provide a quantitative measure of its metabolic rate.

  • Workflow:

cluster_metabolism Metabolic Pathway Parent This compound Phase1 Phase I Metabolism (O-demethylation) Parent->Phase1 CYP450s Phase2 Phase II Metabolism (Glucuronidation/Sulfation) Parent->Phase2 UGTs, SULTs Metabolite 4'-Hydroxyflavanone (Liquiritigenin) Phase1->Metabolite Metabolite->Phase2 UGTs, SULTs Conjugates Conjugated Metabolites (Excreted) Phase2->Conjugates

Caption: Metabolic pathway of this compound.

Step 3: Implement In Vivo Solutions

Based on your findings, select an appropriate strategy to enhance exposure.

  • Issue: Low bioavailability confirmed to be due to extensive first-pass metabolism.

  • Troubleshooting Action: Co-administer this compound with piperine. Compare the pharmacokinetic profile with and without the inhibitor.

  • Data Summary: The table below summarizes typical pharmacokinetic data you might observe in a preclinical (e.g., rat) model.

Formulation GroupCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
4'-MF in 0.5% CMC (Suspension)50 ± 151.0200 ± 50100 (Reference)
4'-MF + Piperine in 0.5% CMC150 ± 401.5800 ± 150~400%
4'-MF in SEDDS300 ± 700.751200 ± 250~600%
Data are representative examples for illustrative purposes.

Key Experimental Protocols

Protocol 1: Aqueous Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a biorelevant buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plates

  • Plate shaker

  • HPLC system with UV detector

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 7.4) in triplicate in a 96-well plate. This results in a final nominal concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, filter the samples to remove any precipitated compound (e.g., using a 96-well filter plate).

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

  • The measured concentration is the kinetic solubility.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 (apical) and pH 6.5 (basolateral)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence. Additionally, perform a Lucifer yellow permeability test to ensure tight junction integrity.

  • Permeability Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing this compound (e.g., 10 µM) to the apical (A) side. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral side and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt = Rate of compound appearance in the receiver chamber

    • A = Surface area of the Transwell membrane

    • C₀ = Initial concentration in the donor chamber

Protocol 3: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% w/v CMC-Na or a SEDDS formulation)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Centrifuge, vortex mixer

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization: Acclimate animals for at least 3 days with free access to food and water. Fast animals overnight before dosing (water ad libitum).

  • Formulation Preparation: Prepare the dosing formulation of this compound at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose at 10 mL/kg).

  • Dosing: Administer the formulation to the rats via oral gavage. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C (e.g., 4000 rpm for 10 min) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Extract this compound from the plasma samples (e.g., using protein precipitation with acetonitrile) and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, and AUC.

Technical Support Center: Optimizing HPLC Parameters for Methoxyflavanone Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of 4'-Methoxyflavanone and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answer frequently asked questions related to the chromatographic separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for an HPLC method to separate this compound from its isomers?

A1: A robust starting point for separating this compound and its isomers is a reversed-phase HPLC method. A C18 column is a common initial choice for the stationary phase.[1] The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and acidified water (e.g., with 0.1% formic or acetic acid).[2][3] Detection is commonly performed with a UV detector at a wavelength of approximately 254 nm.[4][5]

Q2: How can I improve the separation (resolution) between closely eluting methoxyflavanone isomers?

A2: Improving resolution between isomeric compounds often requires a systematic optimization of several HPLC parameters:

  • Mobile Phase Composition: Adjusting the organic solvent-to-water ratio can significantly alter selectivity. Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities.[2]

  • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can enhance the separation of isomers with different polarities.[1]

  • Column Temperature: Increasing the column temperature can improve peak efficiency and sometimes alter selectivity.[3][6] A good starting point is 35-40°C.[3][7]

  • Flow Rate: Lowering the flow rate can lead to better resolution, although it will increase the analysis time.[2]

  • Column Chemistry: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a column with a different stationary phase chemistry to exploit alternative separation mechanisms like π-π interactions.[2]

Q3: My this compound peak is tailing. What are the common causes and solutions?

A3: Peak tailing for flavanones can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte. Using an end-capped column or adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can help suppress these interactions.[2][8]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[8][9]

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.[10]

Q4: What should I do if I suspect I am dealing with enantiomers of this compound?

A4: If you are working with chiral isomers (enantiomers), a standard reversed-phase HPLC setup will not separate them. You will need to employ a chiral separation technique. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® IA or Chiralcel® OD-H, are commonly used for separating flavanone enantiomers.[4][11][12] The mobile phase for chiral separations often consists of a mixture of an alkane (like n-hexane) and an alcohol (like ethanol or isopropanol).[4][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Co-eluting Peaks

  • Question: My chromatogram shows two or more methoxyflavanone isomers eluting very close together or as a single peak. How can I improve their separation?

  • Answer:

    • Optimize the Mobile Phase Gradient: Start with a shallow gradient to maximize the separation between the peaks of interest.

    • Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.

    • Adjust the pH: The addition of a small amount of acid (e.g., 0.1% formic acid) can sharpen peaks and improve resolution.[3][7]

    • Consider a Different Column: A column with a different stationary phase, such as a phenyl-hexyl column, may offer better selectivity for aromatic isomers.[2]

Issue 2: Retention Time Drifting

  • Question: The retention time of my this compound peak is shifting between injections. What could be the cause?

  • Answer:

    • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[9]

    • Inconsistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate mixing of the components.[9]

    • Column Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature throughout the analysis.[9]

    • Leaks in the System: Check for any leaks in the pump, injector, or fittings, as this can cause pressure fluctuations and affect retention times.[13]

Issue 3: Broad or Distorted Peaks

  • Question: My peaks are broad, leading to poor resolution and sensitivity. What are the likely causes and how can I fix this?

  • Answer:

    • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and has as small an internal diameter as possible.[9]

    • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace it if necessary.[10]

    • Detector Settings: Ensure the detector sampling rate is appropriate for the peak width. A slow sampling rate can lead to the appearance of broader peaks.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Isomer Screening

This protocol provides a starting point for separating this compound from its positional isomers.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 30
    20 70
    25 70
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[7]

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Chiral HPLC Method for Enantiomer Separation

This protocol is a starting point for separating the enantiomers of this compound.

  • Column: Chiralpak® IA, 4.6 x 250 mm, 5 µm particle size[4]

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 0.5 mL/min[4]

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm[4]

  • Injection Volume: 20 µL[4]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

Table 1: Example HPLC Parameters for Flavonoid Separation

ParameterCondition 1Condition 2
Column C18Chiralpak® IA
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid (Gradient)n-Hexane/Ethanol (Isocratic)
Flow Rate 1.0 mL/min0.5 mL/min[4]
Temperature 35°C[7]25°C
Detection UV @ 254 nmUV @ 254 nm[4]
Application Positional Isomer SeparationEnantiomer Separation[4]

Visualizations

HPLC_Troubleshooting_Workflow start Problem: Poor Peak Resolution check_mobile_phase Optimize Mobile Phase Gradient? start->check_mobile_phase adjust_gradient Implement a shallower gradient check_mobile_phase->adjust_gradient Yes check_column Change Stationary Phase? check_mobile_phase->check_column No adjust_gradient->check_column Still poor? change_solvent Try a different organic solvent (e.g., Methanol) phenyl_column Use a Phenyl-Hexyl column for alternative selectivity check_column->phenyl_column Yes chiral_check Are isomers chiral? check_column->chiral_check No phenyl_column->chiral_check chiral_hplc Use a Chiral Stationary Phase (CSP) chiral_check->chiral_hplc Yes solution Resolution Improved chiral_check->solution No chiral_hplc->solution

Caption: Troubleshooting workflow for poor peak resolution.

HPLC_Optimization_Pathway start Method Development Start step1 Column Selection C18 (Reversed-Phase) start->step1 step2 Mobile Phase Screening A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol step1->step2 step3 Gradient Optimization Adjust slope and time step2->step3 step4 Temperature & Flow Rate Temp: 30-40°C Flow: 0.5-1.0 mL/min step3->step4 end Optimized Method step4->end

References

Technical Support Center: Managing Off-Target Effects of 4'-Methoxyflavanone in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-Methoxyflavanone. This resource is designed to help you anticipate, identify, and manage potential off-target effects in your cellular experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known on-target activity?

A1: this compound is a flavonoid compound known for its antioxidant and anti-proliferative properties.[1] Its primary reported on-target activity is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) overactivation, which is implicated in a form of programmed cell death called parthanatos. This neuroprotective effect has been observed in various cellular models of neurological damage.

Q2: What are "off-target" effects, and why are they a concern with flavonoids like this compound?

A2: Off-target effects are interactions of a compound with cellular components other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental data, producing either false-positive or false-negative results, and can contribute to cellular toxicity. Flavonoids, due to their polyphenolic structure, can be prone to non-specific interactions with a variety of proteins.

Q3: What are the common classes of off-target interactions for flavonoids?

A3: Flavonoids have been reported to interact with several protein families, including:

  • Kinases: The ATP-binding pocket of kinases is a common site for off-target binding by small molecules.

  • G Protein-Coupled Receptors (GPCRs): Flavonoids can act as allosteric modulators of GPCRs, either enhancing or inhibiting their activity.

  • Ion Channels: Various ion channels can be modulated by flavonoids.

  • Reporter Proteins: Flavonoids have been shown to directly interfere with reporter enzymes like firefly luciferase, which can confound the results of reporter gene assays.

Q4: How can I minimize off-target effects in my experiments with this compound?

A4: Minimizing off-target effects is crucial for reliable data. Key strategies include:

  • Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve should be generated.

  • Use of Control Compounds: Include structurally related but inactive compounds, as well as compounds with a similar mechanism of action but a different chemical scaffold.

  • Orthogonal Assays: Confirm your findings using an alternative assay that measures a different downstream effect of your target.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or unexpected cellular phenotype. The observed phenotype is due to an off-target effect.1. Perform a dose-response analysis: Compare the EC50 for the phenotype with the EC50 for on-target engagement. A significant discrepancy may indicate an off-target effect. 2. Use a structurally unrelated inhibitor: If another inhibitor of the same target does not reproduce the phenotype, it is likely an off-target effect of this compound. 3. Perform a rescue experiment: Overexpress the intended target. If the phenotype is not rescued, it suggests the involvement of other targets.
High background or artifactual signal in a luciferase reporter assay. This compound is directly inhibiting or activating the luciferase enzyme.1. Run a control experiment: Test the effect of this compound on a constitutively active promoter driving luciferase expression. 2. Use a different reporter system: Switch to a fluorescent reporter like Green Fluorescent Protein (GFP) to see if the effect persists. 3. Perform a cell-free luciferase assay: Test the direct effect of this compound on purified luciferase enzyme.
Observed cytotoxicity at concentrations required for the desired effect. The cytotoxicity is mediated by an off-target interaction.1. Determine the cytotoxic concentration range: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to establish the non-toxic working concentration range for your cell line. 2. Compare on-target and cytotoxic potency: If the IC50 for cytotoxicity is close to the EC50 for the desired effect, off-target toxicity is likely. 3. Use a cell line lacking the intended target: If the cytotoxicity persists in a cell line that does not express the target, the toxicity is off-target.
Precipitation of the compound in cell culture media. Poor solubility of this compound in aqueous media.1. Prepare a high-concentration stock in DMSO: Ensure the final DMSO concentration in your culture media is low (typically <0.5%). 2. Pre-warm the media: Add the DMSO stock to pre-warmed media while vortexing to aid dissolution. 3. Test a range of lower concentrations: The compound may not be soluble at the desired final concentration.

Quantitative Data Summary

The following tables summarize known quantitative data for this compound and provide templates for you to record your own experimental findings when assessing off-target effects.

Table 1: On-Target Activity and Cytotoxicity of this compound

Parameter Cell Line Value Reference
EC50 (Neuroprotection against MNNG-induced parthanatos)HeLa10.41 ± 1.31 µM[2]
EC50 (Neuroprotection against MNNG-induced parthanatos)SH-SY5Y11.41 ± 1.04 µM[2]
IC50 (Cytotoxicity)HeLa> 100 µg/mL[3]
IC50 (Cytotoxicity)WiDr> 100 µg/mL[3]

Table 2: Template for Off-Target Kinase Profiling Data

Kinase Target Binding Affinity (IC50 or K_d_) Method
e.g., SRC[Your Data]Kinobeads Assay
e.g., EGFR[Your Data]Kinobeads Assay
.........

Table 3: Template for Off-Target GPCR and Ion Channel Activity

Target Effect (Agonist/Antagonist/Modulator) Potency (EC50 or IC50) Method
e.g., A2A Adenosine Receptor[Your Data][Your Data]Radioligand Binding Assay
e.g., hERG Channel[Your Data][Your Data]Patch Clamp Electrophysiology
............

Key Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement by this compound in intact cells.

  • Materials:

    • Cell culture reagents

    • This compound

    • DMSO (vehicle control)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • PCR tubes or 96-well PCR plate

    • Thermocycler

    • Centrifuge

    • SDS-PAGE and Western blot reagents

    • Primary antibody against the target protein

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescence substrate

  • Methodology:

    • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound at various concentrations or a vehicle control (DMSO) for the desired time (e.g., 1 hour).

    • Heating: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermocycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

    • Lysis: Add lysis buffer to the heated and unheated (control) samples and incubate on ice for 20 minutes with intermittent vortexing.

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Analysis: Collect the supernatant (soluble protein fraction) and analyze by SDS-PAGE and Western blotting using an antibody specific to the target protein. A shift in the melting curve in the presence of this compound indicates target engagement.

2. Kinobeads Assay for Off-Target Kinase Profiling

This protocol is used to identify off-target kinase interactions of this compound.

  • Materials:

    • Cell line of interest

    • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, with protease and phosphatase inhibitors)

    • This compound

    • DMSO (vehicle control)

    • Kinobeads (commercially available)

    • Microcentrifuge tubes

    • End-over-end rotator

    • Wash buffer (e.g., lysis buffer with lower detergent concentration)

    • Elution buffer (e.g., 2x SDS-PAGE sample buffer)

    • LC-MS/MS for protein identification and quantification

  • Methodology:

    • Lysate Preparation: Grow and harvest cells. Lyse the cells in lysis buffer and clarify the lysate by centrifugation. Determine the protein concentration.

    • Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of this compound or DMSO for 1 hour at 4°C.

    • Kinobeads Incubation: Add Kinobeads to each lysate sample and incubate for 1 hour at 4°C with rotation.

    • Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound kinases from the beads by adding elution buffer and heating.

    • Analysis: Analyze the eluted proteins by LC-MS/MS. A decrease in the amount of a specific kinase bound to the beads in the presence of this compound indicates a competitive interaction.

Visualizations

experimental_workflow_CETSA A Cell Treatment (this compound or Vehicle) B Harvest and Resuspend Cells A->B C Heat Samples (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation (Separate Soluble/Insoluble) D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot Analysis (Target Protein Detection) F->G experimental_workflow_Kinobeads A Prepare Cell Lysate B Incubate Lysate with This compound (Dose-Response) A->B C Add Kinobeads B->C D Incubate and Wash Beads C->D E Elute Bound Kinases D->E F LC-MS/MS Analysis E->F G Identify Off-Target Kinases F->G troubleshooting_logic Start Unexpected Phenotype Observed Q1 Does phenotype correlate with on-target EC50? Start->Q1 A1_Yes Likely On-Target Q1->A1_Yes Yes A1_No Potential Off-Target Q1->A1_No No Q2 Is phenotype replicated with structurally different inhibitor? A1_No->Q2 A2_Yes Likely On-Target Q2->A2_Yes Yes A2_No Confirmed Off-Target Q2->A2_No No PARP1_signaling DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR_synthesis PAR Polymer Synthesis PARP1->PAR_synthesis AIF_release AIF Release from Mitochondria PAR_synthesis->AIF_release Cell_Death Parthanatos (Cell Death) AIF_release->Cell_Death Methoxyflavanone This compound Methoxyflavanone->PARP1 Inhibits

References

Technical Support Center: Enhancing 4'-Methoxyflavanone Permeability Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the permeability of 4'-Methoxyflavanone across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in getting this compound across the blood-brain barrier?

A1: The primary challenges for this compound, like many flavonoids, include its low aqueous solubility, potential for being a substrate of efflux transporters at the BBB (like P-glycoprotein), and its rapid metabolism.[1][2] Overcoming these hurdles is key to achieving therapeutic concentrations in the central nervous system (CNS).

Q2: What are the most promising strategies to enhance the BBB permeability of this compound?

A2: Promising strategies focus on improving its physicochemical properties and utilizing transport pathways across the BBB. These include:

  • Nanoparticle Encapsulation: Formulating this compound into nanoparticles, such as PLGA nanoparticles or liposomes, can protect it from degradation, improve solubility, and facilitate transport across the BBB.[3][4]

  • Surface Modification of Nanoparticles: Functionalizing the surface of nanoparticles with ligands (e.g., transferrin, angiopep-2) can target specific receptors on the BBB for receptor-mediated transcytosis.[5][6]

  • Inhibition of Efflux Pumps: Co-administration of this compound with P-glycoprotein (P-gp) inhibitors can increase its brain uptake by preventing it from being pumped back into the bloodstream.[7]

Q3: How can I assess the BBB permeability of my this compound formulation in vitro?

A3: The most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and Transwell assays using brain endothelial cell lines. The PAMPA-BBB assay provides a quick assessment of passive diffusion, while Transwell models can also evaluate the role of cellular transporters.[8][9]

Q4: What in vivo models are suitable for evaluating the brain uptake of this compound?

A4: In vivo studies in rodents (mice or rats) are the standard for assessing brain uptake. Techniques include intravenous or oral administration of the this compound formulation, followed by quantification of the compound in brain tissue and plasma at various time points to determine the brain-to-plasma concentration ratio.[6][8]

Troubleshooting Guides

In Vitro BBB Permeability Assays (Transwell Model)
Problem Possible Cause Troubleshooting Steps
Low Apparent Permeability (Papp) values for this compound 1. Poor aqueous solubility of the compound. 2. This compound is a substrate for efflux transporters (e.g., P-glycoprotein). 3. The in vitro BBB model has very tight junctions, leading to low overall permeability.1. Ensure the compound is fully dissolved in the assay buffer. A co-solvent like DMSO (at a non-toxic concentration, typically <0.1%) can be used. 2. Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). A higher basolateral-to-apical transport suggests efflux. Co-administer with a known P-gp inhibitor (e.g., verapamil) to see if apical-to-basolateral transport increases. 3. Check the permeability of a high-permeability control compound to ensure the model is functioning as expected.
High variability in Papp values between wells/experiments 1. Inconsistent cell seeding density. 2. Variation in the integrity of the cell monolayer (tight junctions). 3. Pipetting errors.1. Ensure a homogenous cell suspension and careful seeding. 2. Measure the transendothelial electrical resistance (TEER) of each well before the experiment to confirm monolayer integrity. Discard wells with TEER values below the established threshold. 3. Use calibrated pipettes and be consistent with sampling times and volumes.
Cell toxicity observed during the assay 1. The concentration of this compound is too high. 2. The concentration of the co-solvent (e.g., DMSO) is toxic to the cells.1. Determine the non-toxic concentration range of this compound on the brain endothelial cells using a cytotoxicity assay (e.g., MTT assay) prior to the permeability study. 2. Ensure the final concentration of the co-solvent is below the toxic threshold for the cell line being used.
Nanoparticle Formulation and Characterization
Problem Possible Cause Troubleshooting Steps
Low encapsulation efficiency of this compound 1. Poor affinity of the compound for the nanoparticle core. 2. Suboptimal formulation parameters (e.g., polymer/lipid concentration, sonication time).1. For liposomes, consider using lipids with higher compatibility with the hydrophobic nature of this compound. For PLGA nanoparticles, ensure the chosen solvent system is appropriate. 2. Systematically optimize formulation parameters. For example, in liposome preparation, adjust the drug-to-lipid ratio. For PLGA nanoparticles, vary the polymer concentration and energy input during emulsification.
Nanoparticle aggregation over time 1. Insufficient surface charge (low zeta potential). 2. Inadequate steric stabilization.1. For electrostatic stabilization, aim for a zeta potential of at least ±20 mV. This can be achieved by incorporating charged lipids or polymers. 2. For steric stabilization, incorporate PEGylated lipids or polymers into the formulation.
Inconsistent particle size and polydispersity index (PDI) 1. Variability in the homogenization or sonication process. 2. Instability of the formulation leading to particle fusion.1. Standardize the energy input and duration of the size reduction step. 2. Re-evaluate the stabilizer concentration and type.

Data Presentation

While specific quantitative data for the BBB permeability of this compound is limited in publicly available literature, the following table presents data for structurally similar flavonoids to provide a comparative baseline. Researchers should include appropriate controls in their experiments to determine the permeability of their specific this compound formulation.

Table 1: In Vitro and In Vivo BBB Permeability Data for Selected Flavonoids

FlavonoidIn Vitro ModelApparent Permeability (Papp) (x 10⁻⁶ cm/s)In Vivo ModelBrain Uptake (Kin) (mL/min/g) or Brain/Plasma RatioReference
NaringeninECV304/C6 co-cultureMeasurable (consistent with lipophilicity)Rat0.145
QuercetinECV304/C6 co-cultureMeasurable (lower than naringenin)Rat0.019
AmentoflavonePorcine brain capillary endothelial cells4.59 (passive diffusion)N/AN/A[9]

Note: The permeability of flavonoids is influenced by their lipophilicity and interaction with efflux transporters. It is anticipated that this compound, due to its methoxy group, may exhibit higher lipophilicity and potentially better passive diffusion compared to its hydroxylated counterparts.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model

Objective: To determine the apparent permeability (Papp) of this compound across a brain endothelial cell monolayer.

Materials:

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • Brain endothelial cell line (e.g., hCMEC/D3)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound stock solution (in DMSO)

  • High and low permeability control compounds (e.g., propranolol and Lucifer yellow)

  • TEER meter

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts at a predetermined density.

  • Monolayer Formation: Culture the cells for several days until a confluent monolayer is formed. Monitor the formation of tight junctions by measuring the TEER daily. The monolayer is ready for the experiment when the TEER values are stable and above the established threshold for the cell line.

  • Preparation for Transport Study:

    • Wash the cell monolayers twice with pre-warmed transport buffer.

    • Prepare the test solution by diluting the this compound stock solution in the transport buffer to the desired final concentration. Ensure the final DMSO concentration is non-toxic.

  • Apical-to-Basolateral (A-to-B) Transport:

    • Add the test solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubation: Incubate the plate at 37°C on an orbital shaker.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber for analysis. Immediately replace the collected volume with fresh, pre-warmed transport buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Calculation of Papp: Calculate the apparent permeability coefficient using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of transport of the compound across the monolayer.

    • A: The surface area of the Transwell membrane.

    • C₀: The initial concentration of the compound in the apical chamber.

Protocol 2: Formulation of this compound Loaded PLGA Nanoparticles

Objective: To encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance its stability and potential for BBB transport.

Materials:

  • PLGA (poly(lactic-co-glycolic acid))

  • This compound

  • Organic solvent (e.g., acetone, dichloromethane)

  • Stabilizer solution (e.g., polyvinyl alcohol - PVA, Pluronic F68)

  • Probe sonicator or high-pressure homogenizer

  • Centrifuge

  • Lyophilizer

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using a probe sonicator or a high-pressure homogenizer to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess stabilizer and un-encapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 3: In Vivo Brain Uptake Study in Mice

Objective: To quantify the concentration of this compound in the brain and plasma of mice after systemic administration.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound formulation (e.g., solution or nanoparticle suspension)

  • Anesthesia

  • Surgical tools for brain extraction

  • Homogenizer

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Methodology:

  • Administration: Administer the this compound formulation to the mice via the desired route (e.g., intravenous tail vein injection or oral gavage).

  • Blood and Brain Collection: At predetermined time points after administration, anesthetize the mice and collect blood via cardiac puncture. Immediately perfuse the circulatory system with saline to remove blood from the brain.

  • Brain Extraction: Carefully dissect and extract the brain.

  • Sample Preparation:

    • Centrifuge the blood to obtain plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Extraction of this compound: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the plasma and brain homogenate.

  • Quantification: Analyze the concentration of this compound in the extracted samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point.

Mandatory Visualizations

experimental_workflow_transwell cluster_prep Preparation cluster_transport Transport Assay cluster_analysis Analysis seed_cells Seed Brain Endothelial Cells form_monolayer Form Monolayer seed_cells->form_monolayer Culture measure_teer Measure TEER form_monolayer->measure_teer Verify Integrity add_solutions Add Solutions to Chambers measure_teer->add_solutions prepare_solutions Prepare Test Solutions prepare_solutions->add_solutions incubate Incubate at 37°C add_solutions->incubate sample_basolateral Sample Basolateral Chamber incubate->sample_basolateral At time points quantify Quantify Compound (LC-MS/MS) sample_basolateral->quantify calculate_papp Calculate Papp quantify->calculate_papp

Caption: Experimental workflow for in vitro BBB permeability assessment using a Transwell model.

signaling_pathway_bbb_transport cluster_lumen Blood (Lumen) cluster_endothelium Brain Endothelial Cell cluster_brain Brain Parenchyma drug This compound (Free or Encapsulated) passive Passive Diffusion drug->passive Lipophilicity-driven receptor Receptor drug->receptor Ligand Binding (for functionalized nanoparticles) efflux Efflux Pump (P-gp) passive->efflux Efflux drug_in_brain This compound passive->drug_in_brain rmt Receptor-Mediated Transcytosis (RMT) receptor->rmt rmt->drug_in_brain efflux->drug Back to Blood drug_in_brain->efflux

Caption: Major transport pathways for this compound across the blood-brain barrier.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Brain Uptake of This compound low_perm Low Intrinsic Permeability start->low_perm efflux Efflux by Transporters (P-gp) start->efflux metabolism Rapid Metabolism start->metabolism instability Formulation Instability start->instability nano Nanoparticle Encapsulation low_perm->nano modify Chemical Modification low_perm->modify inhibit Co-administer P-gp Inhibitor efflux->inhibit metabolism->nano Protection optimize Optimize Formulation instability->optimize

Caption: Troubleshooting logic for low brain uptake of this compound.

References

Validation & Comparative

Validating the Purity of Synthesized 4'-Methoxyflavanone: A Comparative Guide Using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the validation of synthesized 4'-Methoxyflavanone purity against other analytical techniques. This document outlines a detailed experimental protocol, presents comparative data, and offers a clear workflow for informed decision-making.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the intramolecular cyclization of the corresponding chalcone precursor, 2'-hydroxy-4-methoxychalcone. This reaction is often catalyzed by an acid. The resulting crude product is then purified, commonly via recrystallization, to yield the final crystalline solid. Potential impurities in the synthesized product can include unreacted starting materials, by-products from side reactions, and residual solvents.

Purity Validation using HPLC-UV: Experimental Protocol

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used method for assessing the purity of flavonoids like this compound.[1][2][3][4] The principle lies in separating the compound of interest from its impurities based on their differential partitioning between a stationary phase and a mobile phase, followed by detection using UV absorbance.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4][5]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly employed for flavonoid analysis.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B) is typical. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile or Methanol[6]

  • Gradient Program: A typical gradient might start with a lower percentage of organic solvent, which is gradually increased to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.[4][7]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Monitoring at a wavelength where this compound exhibits strong absorbance, typically around 280 nm for flavanones.[2][6]

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh a known amount of a certified this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Sample Solution: Accurately weigh the synthesized this compound and dissolve it in the same solvent to achieve a concentration similar to the standard solution.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Analysis:

The purity of the synthesized this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Comparative Analysis of Purity Validation Methods

While HPLC-UV is a gold standard for purity determination, other methods can also be employed. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the required level of sensitivity.

Table 1: Comparison of Analytical Methods for Purity Determination of this compound

Analytical MethodPrincipleTypical Purity (%)AdvantagesDisadvantages
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.> 98%High resolution, quantitative, robust, widely available.[1][2]May not detect impurities that do not have a UV chromophore.
Commercial Standard Purity determined by the manufacturer, often using HPLC or GC.≥ 95% - 98%Provides a benchmark for synthesized compound purity.[8][9]Can be costly.
HPLC-FLD Chromatographic separation followed by fluorescence detection.> 99%Higher sensitivity and selectivity for fluorescent compounds.[10]Not all compounds fluoresce; may require derivatization.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.> 98%Excellent for volatile impurities and thermally stable compounds.Requires derivatization for non-volatile compounds like flavonoids.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.QualitativeSimple, rapid, and inexpensive for monitoring reaction progress.Not quantitative; lower resolution compared to HPLC.

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the synthesis and purity validation of this compound.

Experimental workflow for this compound synthesis and purity validation.

Conclusion

The HPLC-UV method stands out as a reliable and accurate technique for the routine purity analysis of synthesized this compound. Its high resolution and quantitative capabilities make it well-suited for quality control in research and pharmaceutical development. While other methods like HPLC-FLD can offer enhanced sensitivity for specific applications, the robustness and accessibility of HPLC-UV make it the preferred choice for general purity validation. For comprehensive structural confirmation and identification of unknown impurities, coupling liquid chromatography with mass spectrometry (LC-MS) or utilizing Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

References

A Comparative Study of 4'-Methoxyflavanone and Quercetin: An In-Depth Analysis of Their Antioxidant Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antioxidant capacities of 4'-Methoxyflavanone and the well-established flavonoid, Quercetin. This report synthesizes available experimental data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant properties. This guide provides a comparative analysis of two such flavonoids: this compound and Quercetin. Quercetin is one of the most potent and well-researched antioxidant flavonoids.[1][2] In contrast, this compound, a structurally related flavanone with a methoxy group at the 4' position, is less studied for its direct antioxidant capacity, with more research focused on its neuroprotective and other biological activities. This guide aims to bridge this knowledge gap by presenting a data-driven comparison of their antioxidant potential, drawing upon existing literature and established structure-activity relationships.

Data Presentation: A Quantitative Comparison

The antioxidant activities of this compound and Quercetin have been evaluated using various in vitro assays. The following tables summarize the available quantitative data from key antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity, and Ferric Reducing Antioxidant Power (FRAP).

It is important to note that direct comparative studies for this compound using these standardized assays are limited. Therefore, the data presented for this compound is based on available information and structure-activity relationship principles, which suggest that its antioxidant activity is likely to be lower than that of quercetin due to the absence of key hydroxyl groups.

Table 1: DPPH Radical Scavenging Activity (IC50 values)

CompoundDPPH IC50 (µM)Reference
Quercetin 4.60 ± 0.3[3]
19.3[4]
~5.5[5]
This compound Data not available-

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC values)

CompoundABTS TEACReference
Quercetin 48.0 ± 4.4 µM (IC50)[3]
This compound Data not available-

TEAC (Trolox Equivalent Antioxidant Capacity) is another common measure for ABTS assay. Higher TEAC values indicate stronger antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundFRAP ValueReference
Quercetin 3.02 times more active than Trolox[6]
This compound Data not available-

Higher FRAP values indicate greater reducing power.

Structure-Activity Relationship: A Molecular Perspective

The significant difference in the antioxidant activity between quercetin and this compound can be attributed to their distinct structural features. The antioxidant capacity of flavonoids is largely determined by the number and arrangement of hydroxyl (-OH) groups.

Quercetin possesses five hydroxyl groups, including a catechol group (3',4'-dihydroxy) in the B-ring and hydroxyl groups at positions 3, 5, and 7. The catechol group is a potent radical scavenger, and the 3-hydroxyl group in conjugation with the C2-C3 double bond and 4-carbonyl group enhances its antioxidant activity.[7]

This compound , on the other hand, lacks the catechol group and has a methoxy (-OCH3) group at the 4' position. While the presence of a methoxy group can influence the lipophilicity and metabolic stability of a compound, the replacement of a hydroxyl group generally leads to a decrease in direct radical scavenging activity.[8] Flavanones also lack the C2-C3 double bond found in flavonols like quercetin, which further reduces their antioxidant potential.[9]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to aid in the replication and further investigation of the antioxidant properties of these compounds.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: The stable DPPH radical has a deep purple color and absorbs light at around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare a series of concentrations of the test compound (this compound or Quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction: Add a specific volume of the sample or standard solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity.

Protocol:

  • Preparation of ABTS•+ solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a specific volume of the sample or standard solution to the ABTS•+ working solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the FRAP reagent, which contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced by antioxidants to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and absorbs light at 593 nm. The change in absorbance is proportional to the antioxidant capacity of the sample.

Protocol:

  • Preparation of FRAP reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 ratio.

  • Reaction: Add a small volume of the sample or standard (e.g., FeSO₄) to the pre-warmed FRAP reagent.

  • Measurement: After a specific incubation time (e.g., 4-30 minutes), measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from a standard curve of known Fe²⁺ concentrations and is typically expressed as µmol Fe²⁺ equivalents per gram or mole of the sample.

Visualization of Experimental Workflows and Signaling Pathways

To further elucidate the methodologies and potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (0.1 mM) Mixing Mix Sample/Standard with DPPH DPPH_sol->Mixing Sample_sol Sample/Standard Solutions Sample_sol->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Spectro Measure Absorbance at 517 nm Incubation->Spectro Calc Calculate % Inhibition & IC50 Spectro->Calc

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock ABTS Stock Solution ABTS_radical Generate ABTS•+ (12-16h) ABTS_stock->ABTS_radical K2S2O8_stock K2S2O8 Stock Solution K2S2O8_stock->ABTS_radical Working_sol Dilute to Abs ~0.7 ABTS_radical->Working_sol Mixing Mix Sample/Standard with ABTS•+ Working_sol->Mixing Sample_sol Sample/Standard Solutions Sample_sol->Mixing Spectro Measure Absorbance at 734 nm Mixing->Spectro Calc Calculate TEAC Spectro->Calc

ABTS Assay Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate_buffer Acetate Buffer (pH 3.6) FRAP_reagent Prepare FRAP Reagent Acetate_buffer->FRAP_reagent TPTZ_sol TPTZ Solution TPTZ_sol->FRAP_reagent FeCl3_sol FeCl3 Solution FeCl3_sol->FRAP_reagent Mixing Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mixing Sample_sol Sample/Standard Solutions Sample_sol->Mixing Spectro Measure Absorbance at 593 nm Mixing->Spectro Calc Calculate FRAP Value Spectro->Calc

FRAP Assay Workflow
Antioxidant Signaling Pathways

The antioxidant effects of flavonoids are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that upregulate endogenous antioxidant defenses.

Quercetin's Antioxidant Signaling Pathway:

Quercetin is known to exert its antioxidant effects by modulating several key signaling pathways, including the Nrf2-ARE, MAPK, and NF-κB pathways.

Quercetin_Signaling cluster_stress Oxidative Stress cluster_quercetin Quercetin Action cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Modulation ROS->MAPK NFkB NF-κB Inhibition ROS->NFkB Quercetin Quercetin Nrf2 Nrf2 Activation Quercetin->Nrf2 Quercetin->MAPK Modulates Quercetin->NFkB Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2->Antioxidant_Enzymes MAPK->Nrf2 Inflammation ↓ Pro-inflammatory Mediators NFkB->Inflammation Cell_Survival ↑ Cell Survival Antioxidant_Enzymes->Cell_Survival Inflammation->Cell_Survival

Quercetin's Antioxidant Signaling Pathways

Hypothesized Antioxidant Signaling Pathway of this compound:

Direct evidence for the specific antioxidant signaling pathways of this compound is scarce. However, based on studies of structurally similar methoxylated flavanones, it is plausible that it may also exert antioxidant effects through the modulation of pathways like Nrf2. For instance, 7-methoxyflavanone has been shown to activate the Nrf2/NQO-1 pathway.[10]

Methoxyflavanone_Signaling cluster_stress Oxidative Stress cluster_methoxyflavanone This compound Action cluster_pathways Hypothesized Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation (Potential) ROS->Nrf2 Methoxyflavanone This compound Methoxyflavanone->Nrf2 Hypothesized Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., NQO1) Nrf2->Antioxidant_Enzymes Cell_Protection ↑ Cellular Protection Antioxidant_Enzymes->Cell_Protection

Hypothesized Antioxidant Signaling Pathway of this compound

Conclusion

This comparative guide highlights the significant antioxidant potential of quercetin, supported by a wealth of experimental data. Its molecular structure, rich in hydroxyl groups, and its ability to modulate key antioxidant signaling pathways contribute to its potent activity. In contrast, this compound is a less characterized flavonoid in terms of its direct antioxidant capacity. Based on structure-activity relationship principles, its antioxidant activity is predicted to be considerably lower than that of quercetin.

Further research, including direct comparative studies using standardized antioxidant assays, is warranted to fully elucidate the antioxidant profile of this compound. Investigating its potential to modulate intracellular antioxidant signaling pathways will also be crucial in understanding its overall contribution to cellular protection against oxidative stress. This guide serves as a foundational resource for researchers and professionals in the field, providing a clear overview of the current knowledge and a roadmap for future investigations into the antioxidant properties of these and other flavonoids.

References

A Comparative Analysis of 4'-Methoxyflavanone and Other Methoxyflavones in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Methoxyflavones, a class of flavonoids characterized by the presence of one or more methoxy groups, have emerged as promising candidates due to their enhanced metabolic stability and ability to cross the blood-brain barrier.[1] This guide provides a detailed comparison of the neuroprotective efficacy of 4'-Methoxyflavanone against other methoxyflavones, supported by experimental data and methodologies.

Comparative Efficacy of Methoxyflavones

Recent studies have highlighted the neuroprotective potential of several methoxyflavones, with this compound (4'MF) and 3',4'-Dimethoxyflavone (DMF) being notable for their ability to inhibit parthanatos, a form of programmed cell death implicated in neurological conditions.[2][3] Other methoxyflavones, such as 5,7-Dimethoxyflavone and 5,7,4'-Trimethoxyflavone, have also demonstrated neuroprotective effects through different mechanisms, including anti-inflammatory and anti-amyloidogenic activities.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on the neuroprotective activities of various methoxyflavones.

Table 1: Neuroprotective Activity of this compound (4'MF)

Experimental Model/AssayCell Line/Animal ModelNeurotoxin/InsultConcentration RangeKey Quantitative FindingsReference
MNNG-Induced ParthanatosHeLa CellsMNNG~1-50 µMPeak protection at 25 µM; EC₅₀ = 10.41 ± 1.31 µM[2]
MNNG-Induced ParthanatosSH-SY5Y CellsMNNG10 and 20 µMSignificant protection against MNNG-induced reduction in cell viability; EC₅₀ = 11.41 ± 1.04 µM[2]
NMDA-Induced ExcitotoxicityPrimary Cortical NeuronsNMDA12.5, 25, 50, 100 µMConcentration-dependently reduced neuronal death; abolished cell death at 100 µM. More potent than 3',4'-Dimethoxyflavone in this model.[2]

Table 2: Neuroprotective Activity of Other Methoxyflavones

CompoundExperimental Model/AssayCell Line/Animal ModelNeurotoxin/InsultConcentration RangeKey Quantitative FindingsReference
3',4'-Dimethoxyflavone (DMF) MNNG-Induced ParthanatosHeLa CellsMNNG~1-50 µMEfficacious protection, peaking around 25 µM; EC₅₀ = 9.94 ± 1.05 µM.[2][3]
MNNG-Induced ParthanatosSH-SY5Y CellsMNNG10 and 20 µMSignificant protection against MNNG-induced reduction in cell viability.[2][3]
NMDA-Induced ExcitotoxicityPrimary Cortical NeuronsNMDA12.5, 25, 50, 100 µMReduces cortical neuronal death. Less potent than 4'-Methoxyflavone in this model.[2][3]
5,7-Dimethoxyflavone LPS-Induced NeuroinflammationMemory-Impaired MiceLipopolysaccharide (LPS)10, 20, 40 mg/kgSignificantly reduced Aβ, IL-1β, IL-6, and TNF-α levels; significantly increased BDNF levels.[4][5]
5,7,4'-Trimethoxyflavone LPS-Induced NeuroinflammationMemory-Impaired MiceLipopolysaccharide (LPS)10, 20, 40 mg/kgEnhanced spatial memory; significantly reduced Aβ, IL-1β, IL-6, and TNF-α levels.[4][5][6]
5-Hydroxy-3,7,3',4'-tetramethoxyflavone Glutamate-Induced NeurotoxicityPrimary Cultured Rat Cortical CellsGlutamate0.1 µM to 10 µMExhibited significant neuroprotection, with cell viability of about 60-70%.[7]
3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF) Aβ-Induced NeurotoxicityN2a Neuroblastoma CellsAmyloid-beta (Aβ)3 and 32 nMPrevented Aβ-induced neuronal death and attenuated intracellular ROS accumulation. Inhibited Aβ-induced phosphorylation of SAPK/JNK and ERK 1/2.[8]
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) Dopamine-Induced ToxicityPC12 CellsDopamine3-20 µMDecreased dopamine-induced toxicity and attenuated redox imbalance.[9]
D-galactose-Induced AgingD-galactose-Treated MiceD-galactose4 or 8 mg/kg/daySignificantly improved behavioral performance in Morris water maze test.[9]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of methoxyflavones are mediated through various signaling pathways. This compound and 3',4'-Dimethoxyflavone have been identified as inhibitors of parthanatos, a PARP-1 dependent cell death pathway.[2][3] This is achieved by reducing the synthesis and accumulation of poly (ADP-ribose) polymer.[2][3]

Other methoxyflavones modulate different pathways. For instance, 5,7-Dimethoxyflavone and 5,7,4'-Trimethoxyflavone exert their effects by targeting neurotransmission and inflammation, significantly reducing pro-inflammatory markers.[4][5] Some flavonoids have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are crucial for cell survival and apoptosis.[8]

G cluster_0 Parthanatos Pathway cluster_1 Inhibition by Methoxyflavones MNNG DNA Damage (e.g., MNNG) PARP1 PARP-1 Overactivation MNNG->PARP1 PAR PAR Polymer Synthesis PARP1->PAR AIF AIF Translocation to Nucleus PAR->AIF CellDeath Cell Death AIF->CellDeath MFs This compound & 3',4'-Dimethoxyflavone MFs->PAR Inhibits G start Start culture Plate Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) start->culture pretreat Pre-treat with Methoxyflavone (Various Concentrations) culture->pretreat induce Induce Neurotoxicity (e.g., MNNG, NMDA, Aβ) pretreat->induce incubate Incubate for a Specified Duration induce->incubate assess Assess Neuroprotection incubate->assess viability Cell Viability Assays (e.g., Alamar Blue, LDH) assess->viability biochem Biochemical Analysis (e.g., Western Blot, ELISA) assess->biochem end End viability->end biochem->end G cluster_survival Cell Survival & Growth cluster_inflammation Anti-Inflammatory Effects cluster_stress Stress Response & Apoptosis MF Methoxyflavones PI3K PI3K/Akt Pathway MF->PI3K Activates BDNF BDNF Signaling MF->BDNF Upregulates NFkB NF-κB Pathway MF->NFkB Inhibits MAPK MAPK/ERK Pathway MF->MAPK Modulates Parthanatos Parthanatos Pathway MF->Parthanatos Inhibits Neuroprotection Neuroprotection PI3K->Neuroprotection BDNF->Neuroprotection Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines NFkB->Neuroprotection MAPK->Neuroprotection Parthanatos->Neuroprotection

References

A Comparative Guide to the In Vitro Anticancer Activity of 4'-Methoxyflavanone and Tamoxifen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer properties of 4'-Methoxyflavanone and the established selective estrogen receptor modulator (SERM), Tamoxifen. While direct comparative studies on the anticancer effects of this compound and Tamoxifen in the same experimental settings are limited in publicly available literature, this document synthesizes existing data for both compounds and structurally related methoxyflavones to offer valuable insights. The guide details their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate these activities.

Executive Summary

Tamoxifen has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its primary mechanism involves the competitive inhibition of estrogen binding to the estrogen receptor, leading to cell cycle arrest and apoptosis. In contrast, this compound, a member of the flavonoid family, is emerging as a compound of interest with potential anticancer properties. While data on this compound in breast cancer cell lines is sparse, research on structurally similar methoxyflavones suggests that their anticancer effects may be mediated through various signaling pathways, including the MAPK and Akt pathways, leading to the induction of apoptosis and cell cycle arrest. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and signaling pathways to facilitate a comprehensive understanding of these two compounds.

Quantitative Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Tamoxifen and various methoxyflavone derivatives in different cancer cell lines. It is important to note the variability in experimental conditions such as incubation time and specific assay used, which can influence IC50 values.

Table 1: In Vitro Cytotoxicity of Tamoxifen and its Active Metabolite (4-Hydroxytamoxifen) in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Incubation TimeAssay
TamoxifenMCF-74.506 (µg/mL)Not SpecifiedCaspase-9 Activity
TamoxifenMDA-MB-23121.872 hNot Specified
4-HydroxytamoxifenMCF-719.3524 hNot Specified
4-HydroxytamoxifenMCF-721.4248 hNot Specified
4-HydroxytamoxifenMCF-721.4272 hNot Specified

Table 2: In Vitro Cytotoxicity of this compound and Structurally Related Methoxyflavones

Note: Direct IC50 values for this compound in breast cancer cell lines were not available in the reviewed literature. The data below is for structurally similar compounds and provides an indirect comparison.

CompoundCell LineIC50 (µM)Incubation TimeReference
5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavoneMCF-73.7172 h[1]
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone)MCF-74.972 h[1]
3-O-methylquercetinMDA-MB-231>10048 h[2]
4'-Methoxyflavone (Neuroprotective EC50)HeLa11.41 ± 1.04Not SpecifiedIndirect
4'-Methoxyflavone (Neuroprotective EC50)SH-SY5Y9.94 ± 1.05Not SpecifiedIndirect

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are fundamental for assessing the in vitro anticancer activity of therapeutic compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Tamoxifen) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.

  • Cell Washing: The cell pellet is washed twice with cold PBS.

  • Staining: The cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC (Annexin V) and PI fluorescence are detected.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in ice-cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Following treatment with the test compound, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and key signaling pathways involved in the anticancer activity of Tamoxifen and potentially this compound.

Experimental_Workflow_for_Anticancer_Activity cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment Treatment with This compound or Tamoxifen start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt Evaluate Cytotoxicity apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis Quantify Apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle Analyze Cell Cycle western_blot Western Blot (Protein Expression) treatment->western_blot Measure Protein Changes ic50_calc IC50 Determination mtt->ic50_calc apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Protein Quantification western_blot->protein_quant

Caption: General experimental workflow for assessing in vitro anticancer activity.

Tamoxifen_Signaling_Pathway Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Competitively Binds & Inhibits Estrogen Binding CellCycleArrest Cell Cycle Arrest (G0/G1) Tamoxifen->CellCycleArrest Induces ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to GeneTranscription Gene Transcription (e.g., c-Myc, Cyclin D1) ER->GeneTranscription Blocks Transcription Estrogen Estrogen Estrogen->ER Binds & Activates ERE->GeneTranscription Promotes CellCycleProgression Cell Cycle Progression GeneTranscription->CellCycleProgression Leads to GeneTranscription->CellCycleProgression Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to Methoxyflavanone_Signaling_Pathway Methoxyflavanone This compound (or related derivatives) PI3K PI3K Methoxyflavanone->PI3K Inhibits Akt Akt Methoxyflavanone->Akt Inhibits Apoptosis Apoptosis Methoxyflavanone->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Methoxyflavanone->CellCycleArrest Induces GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits (via Bad, Casp9) CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

References

Head-to-head comparison of different synthesis routes for 4'-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the synthesis of 4'-Methoxyflavanone, a valuable flavanone derivative with significant biological activities, is presented for researchers, scientists, and drug development professionals. This document provides a head-to-head comparison of three prominent synthesis routes: the traditional Claisen-Schmidt condensation followed by acid-catalyzed cyclization, a modern microwave-assisted intramolecular cyclization, and an advanced Palladium(II)-catalyzed oxidative cyclization.

The following sections detail the experimental protocols, quantitative data for each route, and visualizations of the synthetic pathways to aid in the selection of the most suitable method based on factors such as yield, reaction time, and experimental complexity.

Comparative Analysis of Synthesis Routes

The choice of synthetic route for this compound can significantly impact the overall efficiency and outcome of the synthesis. The following table summarizes the key quantitative data for the three compared methods.

ParameterClaisen-Schmidt Condensation & CyclizationMicrowave-Assisted CyclizationPalladium(II)-Catalyzed Oxidative Cyclization
Starting Materials 2'-Hydroxyacetophenone, p-Anisaldehyde2'-Hydroxy-4-methoxychalcone2'-Hydroxy-4-methoxydihydrochalcone
Key Reagents/Catalysts KOH, H2SO4Acetic AcidPd(TFA)2, Cu(OAc)2
Reaction Time 48 hours (Chalcone) + 24 hours (Flavanone)30 minutes15 hours + 24 hours
Overall Yield ~50-60% (estimated)55%[1]79% (for unsubstituted flavanone)[2][3]
Conventional Heating Yield 56.67% (for 7-hydroxy analogue)[4]55% (after 3 days)[1]Not Reported

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Route 1: Claisen-Schmidt Condensation and Acid-Catalyzed Cyclization

This traditional two-step method first involves the base-catalyzed condensation of an acetophenone and a benzaldehyde to form a chalcone, which is then cyclized under acidic conditions.

Step 1: Synthesis of 2'-Hydroxy-4-methoxychalcone

  • Dissolve 2'-hydroxyacetophenone (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of potassium hydroxide (KOH) to the stirred solution.

  • Add p-anisaldehyde (1 equivalent) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into ice-cold water and acidify to pH 5 with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol. A yield of approximately 60-70% can be expected for this step.

Step 2: Synthesis of this compound

  • Dissolve the synthesized 2'-Hydroxy-4-methoxychalcone (1 equivalent) in ethanol.

  • Slowly add concentrated sulfuric acid (H2SO4) as a catalyst.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the flavanone.

  • Filter the solid, wash with water, and purify by column chromatography or recrystallization. For the analogous 7-hydroxy-4'-methoxyflavanone, a yield of 56.67% has been reported for this cyclization step.[4]

Route 2: Microwave-Assisted Intramolecular Cyclization

This method utilizes microwave irradiation to significantly accelerate the acid-catalyzed intramolecular cyclization of a pre-synthesized chalcone.

  • Place 2'-Hydroxy-4-methoxychalcone (0.5 mmol) and acetic acid (2 mL) in a microwave vial equipped with a magnetic stirrer.[1]

  • Cap the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 200°C for 30 minutes.[1]

  • After cooling, pass the reaction mixture through a short column of silica gel using ethyl acetate as the eluent.

  • Evaporate the solvent and purify the residue by column chromatography (hexane/ethyl acetate) to yield this compound. An isolated yield of 55% has been reported for this method.[1]

Route 3: Palladium(II)-Catalyzed Oxidative Cyclization

This modern approach employs a palladium catalyst to achieve a divergent synthesis of flavones and flavanones from a common 2'-hydroxydihydrochalcone precursor.

  • To a reaction vessel, add 2'-hydroxy-4-methoxydihydrochalcone (1 equivalent), Pd(TFA)2 (10 mol%), and Cu(OAc)2 (1 equivalent) in DMSO (0.1 M).[3]

  • Heat the mixture at 100°C under an argon atmosphere for 15 hours.[3]

  • After the initial heating period, add 2 N HCl and ethyl acetate and continue heating at 100°C for another 24 hours.[3]

  • Cool the reaction mixture, extract the product with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain this compound. A yield of 79% has been achieved for the synthesis of the unsubstituted flavanone using this protocol.[2][3]

Synthesis Pathway Visualization

The following diagrams illustrate the logical workflow of the described synthesis routes for this compound.

G General Synthesis Pathway for this compound Start Starting Materials: 2'-Hydroxyacetophenone p-Anisaldehyde Chalcone Intermediate: 2'-Hydroxy-4-methoxychalcone Start->Chalcone Claisen-Schmidt Condensation (KOH, EtOH, 48h) Dihydrochalcone Intermediate: 2'-Hydroxy-4-methoxydihydrochalcone Start->Dihydrochalcone Reduction of Chalcone or alternative synthesis Product Final Product: This compound Chalcone->Product Route 1: Acid-Catalyzed Cyclization (H2SO4, EtOH, 24h) Route 2: Microwave-Assisted Cyclization (AcOH, MW, 30 min) Dihydrochalcone->Product Route 3: Pd(II)-Catalyzed Oxidative Cyclization (Pd(TFA)2, Cu(OAc)2, DMSO, 100°C, 15h + 24h)

Caption: Overall synthetic pathways to this compound.

G Head-to-Head Comparison of Cyclization Step Chalcone 2'-Hydroxy-4-methoxychalcone Conventional Conventional Heating (H2SO4, EtOH) Chalcone->Conventional Microwave Microwave Irradiation (AcOH) Chalcone->Microwave Product_Conv This compound (Yield: ~57% for analogue) Conventional->Product_Conv Time_Conv Reaction Time: 24 hours Conventional->Time_Conv Product_MW This compound (Yield: 55%) Microwave->Product_MW Time_MW Reaction Time: 30 minutes Microwave->Time_MW

Caption: Comparison of cyclization methods from chalcone.

References

Validating the Neuroprotective Mechanism of 4'-Methoxyflavanone Through Gene Silencing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4'-Methoxyflavanone (4'-MF), a promising neuroprotective agent, and its alternatives. We delve into its mechanism of action, validated through gene silencing techniques, and present supporting experimental data to aid in research and drug development.

Unveiling the Action of this compound

This compound, a naturally occurring flavonoid, has demonstrated significant potential in protecting neuronal cells from death. Its primary mechanism of action involves the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in a form of programmed cell death known as parthanatos.[1][2] Overactivation of PARP-1 in response to DNA damage leads to the depletion of cellular energy stores and ultimately, cell death. 4'-MF intervenes in this pathway, preserving neuronal viability.

Comparison with Alternatives

Several other flavonoid compounds exhibit similar neuroprotective properties, often through distinct or overlapping mechanisms. Here, we compare this compound with a structurally related compound, 3',4'-Dimethoxyflavone (DMF), and another methoxyflavanone, 6,4'-dihydroxy-7-methoxyflavanone, which operates through a different signaling pathway.

Table 1: Comparative Efficacy of this compound and Alternatives

CompoundTarget PathwayModel SystemKey FindingsReference
This compound (4'-MF) PARP-1 Inhibition (Parthanatos)MNNG-treated HeLa & SH-SY5Y cells, NMDA-treated cortical neuronsEffectively reduces PAR polymer accumulation and protects against neuronal death. More potent than DMF in NMDA-induced neurotoxicity models.[1]
3',4'-Dimethoxyflavone (DMF) PARP-1 Inhibition (Parthanatos)MNNG-treated HeLa & SH-SY5Y cells, NMDA-treated cortical neuronsAlso inhibits PARP-1 and is neuroprotective. Shows better metabolic stability than 4'-MF.[1]
6,4'-dihydroxy-7-methoxyflavanone SIRT1 Induction, PI3K/Akt InhibitionH2O2-induced senescent human dermal fibroblasts (HDFs)Protects against oxidative stress-induced senescence by upregulating SIRT1 and inhibiting the PI3K/Akt pathway.[3]
PARP-1 Inhibitors (e.g., Olaparib) PARP-1 InhibitionVarious cancer cell lines and preclinical modelsClinically approved for cancer therapy; potent inhibitors of PARP-1 enzymatic activity and trap PARP-1 on DNA.[4][5]

Validating the Mechanism of Action with Gene Silencing

Gene silencing, particularly through the use of small interfering RNA (siRNA), is a powerful tool for validating the specific targets of a compound. By knocking down the expression of a target protein, researchers can observe whether the compound's effect is diminished, thereby confirming the mechanism of action.

Table 2: Hypothetical Gene Silencing Validation of this compound's Effect on PARP-1 Pathway

Experimental ConditionPARP-1 ExpressionCell Viability (after neurotoxic insult)Interpretation
Vehicle ControlNormalLowNeurotoxic insult induces cell death.
This compoundNormalHigh4'-MF is neuroprotective.
Scrambled siRNA + 4'-MFNormalHighNon-targeting siRNA does not affect 4'-MF's protective effect.
PARP-1 siRNAReducedLowKnockdown of PARP-1 alone does not prevent cell death from the insult.
PARP-1 siRNA + 4'-MFReducedLowThe neuroprotective effect of 4'-MF is significantly reduced, indicating its action is dependent on the presence of PARP-1.

Experimental Protocols

Protocol 1: siRNA-Mediated Gene Silencing of PARP-1

This protocol outlines the steps for transiently knocking down PARP-1 expression in a neuronal cell line (e.g., SH-SY5Y) to validate the mechanism of this compound.

Materials:

  • SH-SY5Y cells

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • PARP-1 specific siRNA and scrambled control siRNA

  • Complete cell culture medium

  • 6-well plates

  • Sterile, RNase-free consumables

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed SH-SY5Y cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[6]

  • siRNA-Lipofectamine Complex Formation:

    • In an RNase-free tube (Tube A), dilute the PARP-1 siRNA (or scrambled control) in Opti-MEM™ to the desired final concentration (e.g., 20-80 pmols).

    • In a separate RNase-free tube (Tube B), dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[7]

  • Transfection:

    • Wash the cells once with siRNA Transfection Medium.[6]

    • Add the siRNA-Lipofectamine complexes to the cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[6]

  • Post-Transfection:

    • Add complete growth medium to the cells.

    • Incubate for an additional 24-72 hours before proceeding with the this compound treatment and subsequent assays.[8]

Protocol 2: Western Blot Analysis for PARP-1 Knockdown and Pathway Modulation

This protocol is for verifying the knockdown of PARP-1 protein levels and assessing the effect of this compound on downstream signaling.

Materials:

  • Transfected and treated cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • 1x Electrophoresis Sample Buffer (e.g., Laemmli buffer)

  • Protein assay reagents (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PARP-1, anti-cleaved PARP-1, anti-β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Wash cells once with cold PBS.

    • Lyse cells directly in 1x electrophoresis sample buffer.[7]

    • Sonicate the lysate briefly to shear DNA.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]

Visualizing the Pathways and Workflows

G cluster_0 This compound Mechanism of Action DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation triggers Parthanatos\n(Cell Death) Parthanatos (Cell Death) PARP-1 Activation->Parthanatos\n(Cell Death) leads to This compound This compound This compound->PARP-1 Activation inhibits

Caption: Signaling pathway of this compound's neuroprotective effect.

G cluster_1 Gene Silencing Experimental Workflow A Seed Neuronal Cells B Transfect with PARP-1 siRNA or Scrambled siRNA A->B C Incubate for 24-72h B->C D Treat with 4'-MF and Neurotoxin C->D F Western Blot for PARP-1 Knockdown C->F E Assess Cell Viability (e.g., MTT assay) D->E

Caption: Workflow for validating 4'-MF's mechanism using siRNA.

G cluster_2 Comparative Logic for Mechanism Validation Start Is 4'-MF Neuroprotective? Knockdown Knockdown PARP-1 with siRNA Start->Knockdown Yes Effect_Lost Is neuroprotective effect lost? Knockdown->Effect_Lost Conclusion_Yes Mechanism Validated: 4'-MF acts via PARP-1 Effect_Lost->Conclusion_Yes Yes Conclusion_No Mechanism Not Validated: 4'-MF acts via another pathway Effect_Lost->Conclusion_No No

Caption: Logical flow for validating the mechanism of action.

References

Cross-validation of 4'-Methoxyflavanone quantification methods (HPLC vs. LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. 4'-Methoxyflavanone, a flavonoid with noted biological activities, is no exception. The two most common analytical techniques for its quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

At a Glance: Key Performance Metrics

The choice between HPLC and LC-MS often hinges on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and budget constraints. While direct comparative validation data for this compound is not extensively published, the following table summarizes the expected performance characteristics based on the analysis of similar flavonoids.

ParameterHPLC-UVLC-MS/MSKey Considerations
Linearity (r²) > 0.999> 0.99Both methods offer excellent linearity for quantification.
Limit of Detection (LOD) ~0.15 µg/mL< 1 ng/mLLC-MS is significantly more sensitive, enabling the detection of trace amounts.
Limit of Quantitation (LOQ) ~0.5 µg/mL~1-10 ng/mLThe lower LOQ of LC-MS allows for more accurate quantification at lower concentrations.
Precision (Intra-day RSD) < 3%< 10%Both methods offer good precision, with HPLC-UV often showing slightly better repeatability in less complex matrices.
Accuracy (% Recovery) 97.0 - 105.1%90.9 - 125.4%Both methods demonstrate high accuracy.
Selectivity ModerateHighLC-MS/MS offers superior selectivity due to the monitoring of specific mass transitions, which is crucial for complex matrices.
Cost LowerHigherThe initial investment and operational costs for LC-MS are considerably higher.
Throughput ModerateHighModern LC-MS systems can offer higher throughput due to faster run times.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods. Below are representative protocols for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and cost-effective technique for the quantification of this compound, particularly in simpler sample matrices.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid or phosphoric acid.

  • This compound standard.

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, such as methanol or acetonitrile. The extract may require filtration through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Approximately 275 nm, which is a common absorbance maximum for flavanones.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard at different concentrations against the corresponding concentrations. The concentration of this compound in the sample can then be determined from this curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it the method of choice for complex samples or when trace-level quantification is required.

Instrumentation:

  • LC system (UPLC or HPLC) coupled to a tandem quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid.

  • This compound standard.

Procedure:

  • Sample Preparation: Similar to the HPLC method, dissolve the sample in a suitable solvent and filter. Dilution may be necessary to fall within the linear range of the instrument.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A faster gradient can often be used compared to HPLC.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitored Transitions (MRM): The precursor ion for this compound (m/z 253.1) would be fragmented, and specific product ions would be monitored for quantification (e.g., m/z 121.1 and m/z 93.1).

  • Quantification: An internal standard is recommended for the most accurate quantification. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

Method Cross-Validation Workflow

The process of cross-validating these two methods ensures that both techniques provide comparable and reliable results. The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis cluster_comparison Data Comparison Sample Bulk Sample Homogenize Homogenization & Extraction Sample->Homogenize Split Split Sample Homogenize->Split HPLC_Inject Inject into HPLC Split->HPLC_Inject LCMS_Inject Inject into LC-MS Split->LCMS_Inject HPLC_Data Acquire UV Data HPLC_Inject->HPLC_Data HPLC_Quant Quantify vs. Standard Curve HPLC_Data->HPLC_Quant Compare Compare Results HPLC_Quant->Compare LCMS_Data Acquire MS Data (MRM) LCMS_Inject->LCMS_Data LCMS_Quant Quantify vs. Internal Standard LCMS_Data->LCMS_Quant LCMS_Quant->Compare Stats Statistical Analysis (e.g., t-test, Bland-Altman) Compare->Stats Report Validation Report Stats->Report

Cross-validation workflow for HPLC and LC-MS methods.

Signaling Pathway of Flavonoid Action (Illustrative)

While not directly related to the quantification method, understanding the biological context of this compound is important for researchers. Flavonoids often exert their effects by modulating cellular signaling pathways. The following is a generalized diagram illustrating how a flavonoid might interact with a common signaling pathway.

SignalingPathway Flavanone This compound Receptor Cell Surface Receptor Flavanone->Receptor Binds/Modulates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Response Cellular Response Gene->Response

Generalized flavonoid signaling pathway.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound.[1][2] HPLC-UV is a reliable and cost-effective choice for routine analysis and quality control in less complex sample matrices. In contrast, LC-MS is the superior method when high sensitivity and selectivity are required, especially for the analysis of complex biological samples or for pharmacokinetic studies. The choice of method should be guided by the specific research question, the nature of the sample, and the available resources. Proper method validation and cross-validation are essential to ensure the accuracy and reliability of the obtained quantitative data.

References

Benchmarking the Neuroprotective Potential of 4'-Methoxyflavanone Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of 4'-Methoxyflavanone against established neuroprotective agents: Memantine, Riluzole, and Edaravone. The following sections present quantitative data from key experimental models of neurodegeneration, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflow.

Quantitative Comparison of Neuroprotective Efficacy

The neuroprotective potential of this compound and known inhibitors was evaluated in two primary in vitro models of neuronal death: N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cortical neurons and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced parthanatos in SH-SY5Y neuroblastoma cells. The data is summarized in the table below.

CompoundExperimental ModelNeurotoxinConcentration of NeurotoxinMeasured OutcomeQuantitative Result
This compound Primary Cortical Neurons (mouse)NMDANot SpecifiedReduction in Neuronal DeathConcentration-dependent reduction, abolishing cell death at 100 μM[1]
SH-SY5Y CellsMNNGNot SpecifiedProtection against viability reductionEC50: 11.41 ± 1.04 μM[1]
Memantine Primary Cortical Neurons (rat)NMDA100 μmol/LReversal of NMDA toxicityFull reversal at 2.5 and 5 μmol/L[2]
Primary Cortical Neurons (rat)L-glutamic acidNot SpecifiedImproved survivalSignificant improvement in cell viability[3]
Riluzole Motoneuron-enriched Cultures (rat)NMDA100 μMReduction in neurotoxicityDose-dependent reduction[4]
Motoneuron-enriched Cultures (rat)Glutamate600 μMReduction in neurotoxicityDose-dependent reduction[4]
Edaravone Cerebrocortical Slices (rat)NMDA10 μMReduction in TUNEL-positive cellsReduced from 21.9% to 7.0% at 20 μM[5]
Spiral Ganglion NeuronsGlutamateNot SpecifiedIncreased cell viabilityDose-dependent increase, peaking at 500 μM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate objective comparison.

NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol is designed to assess the neuroprotective effects of compounds against glutamate-induced excitotoxicity, a common mechanism of neuronal injury.

a. Primary Cortical Neuron Culture:

  • Primary neuronal cultures are prepared from the cerebral cortices of embryonic day 15-16 fetal CD1 mice.[1]

  • To inhibit glial proliferation, 5-fluoro-2'-deoxyuridine (5F2DU, 30 μM) is added to the growth medium at 3–4 days in vitro.[1]

  • Cultures are maintained for 12-14 days in vitro before use in experiments.[1]

b. Induction of Excitotoxicity:

  • Neurons are washed with a control salt solution (CSS) containing (in mM): 120 NaCl, 5.4 KCl, 1.8 CaCl2, 25 Tris-Cl, and 15 glucose, at pH 7.4.

  • Excitotoxicity is induced by exposing the neurons to NMDA (e.g., 10-100 μM) and a co-agonist like glycine (10 μM) in CSS for a specified period (e.g., 5-30 minutes).[1]

c. Compound Treatment:

  • The test compound (e.g., this compound) is co-incubated with the NMDA treatment.

d. Assessment of Neuronal Viability:

  • Neuronal death is quantified 24 hours post-insult.

  • Cell viability can be assessed using various methods, including:

    • Live/Dead Staining: Staining with Hoechst 33342 (stains all nuclei) and propidium iodide (PI, stains nuclei of dead cells). The ratio of PI-positive to Hoechst-positive cells determines the percentage of cell death.[1]

    • LDH Assay: Measurement of lactate dehydrogenase (LDH) release into the culture medium, which is indicative of cell membrane damage.

    • MTT Assay: Quantification of the metabolic activity of viable cells by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2]

MNNG-Induced Parthanatos in SH-SY5Y Cells

This protocol assesses the ability of a compound to protect against parthanatos, a form of programmed cell death initiated by DNA damage and hyperactivation of PARP-1.

a. Cell Culture:

  • Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and conditions.

b. Induction of Parthanatos:

  • Parthanatos is induced by treating the cells with the DNA alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) at a concentration determined to cause significant cell death (e.g., 250 μM for 4 hours).[7]

c. Compound Treatment:

  • Cells are pre-treated with the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before the addition of MNNG.[7]

d. Assessment of Cell Viability and Parthanatos Markers:

  • Cell Viability: Assessed 24 hours after MNNG treatment using methods like the Cell Counting Kit-8 (CCK8) assay.[7]

  • PARP-1 Activity: The level of poly(ADP-ribose) (PAR) polymer, the product of PARP-1 activity, is measured by Western blot or immunofluorescence to confirm the mechanism of action.[1]

  • AIF Translocation: The translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a key step in parthanatos, is assessed by subcellular fractionation followed by Western blotting.[7]

Visualizing the Mechanisms

To further elucidate the experimental and molecular processes involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Data Analysis Culture Primary Neurons or SH-SY5Y Cell Line Pretreatment Pre-incubation with Test Compound Culture->Pretreatment Toxin Induction of Neurotoxicity (NMDA or MNNG) Pretreatment->Toxin Viability Cell Viability Assays (Live/Dead, MTT, LDH) Toxin->Viability Mechanism Mechanistic Assays (PARP activity, AIF translocation) Toxin->Mechanism Quantification Data Quantification and Statistical Analysis Viability->Quantification Mechanism->Quantification parthanatos_pathway cluster_stimulus Stimulus cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_execution Execution DNA_damage DNA Damage (e.g., MNNG) PARP1 PARP-1 Activation DNA_damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR AIF_release AIF Release PAR->AIF_release AIF_translocation AIF Translocation to Nucleus AIF_release->AIF_translocation Chromatin_condensation Chromatin Condensation & DNA Fragmentation AIF_translocation->Chromatin_condensation Cell_death Parthanatos (Cell Death) Chromatin_condensation->Cell_death Inhibitor This compound (PARP-1 Inhibitor) Inhibitor->PARP1 Inhibits

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4'-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is fundamental to laboratory operations. This guide provides essential, step-by-step logistical information for the proper disposal of 4'-Methoxyflavanone, ensuring laboratory safety and environmental compliance. All procedures must be executed in accordance with local, state, and federal regulations, and this document is intended to supplement, not replace, institutional and regulatory protocols.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, it is critical to handle this compound with appropriate care. The primary known hazard is that it is harmful if swallowed.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3][4]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[4]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]

Chemical and Hazard Profile

The following table summarizes key data for this compound. This information is critical for accurate waste identification and labeling.

PropertyDataReference
IUPAC Name 2-(4-methoxyphenyl)chromen-4-one[2]
CAS Number 4143-74-2[2]
Molecular Formula C₁₆H₁₂O₃[2]
GHS Hazard Statement H302: Harmful if swallowed[2]
GHS Hazard Class Acute toxicity, oral (Category 4)[2][5]

A summary of key identifiers and hazards for this compound.

Disposal Protocol Workflow

The following diagram illustrates the required step-by-step workflow for the safe and compliant disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_label Labeling & Documentation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Unused product, contaminated labware, rinsate) B Select Appropriate Waste Container (Leak-proof, compatible) A->B C Attach Hazardous Waste Tag B->C D Complete Tag Information: - Full Chemical Name - Hazard Pictograms - Date & PI Info C->D E Seal Container Tightly D->E F Place in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Request Pickup from Environmental Health & Safety (EHS) G->H

References

Essential Safety and Operational Guide for Handling 4'-Methoxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 4'-Methoxyflavanone (CAS No. 97005-76-0). The information is intended for researchers, scientists, and professionals in drug development.

Hazard Assessment

Based on data from analogous compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • A cause of skin irritation.

  • A cause of serious eye irritation.

  • A cause of respiratory tract irritation.

Personal Protective Equipment (PPE)

Strict adherence to the recommended PPE is crucial to minimize exposure and ensure personal safety.

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use and dispose of them properly after handling.To prevent skin contact and potential irritation.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.To protect against eye irritation from dust particles or splashes.
Skin and Body Protection Laboratory coat.To protect skin from potential irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.To prevent inhalation of dust, which may cause respiratory irritation.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for safe handling.

1. Preparation:

  • Ensure a well-ventilated laboratory environment, preferably with an operational chemical fume hood.
  • Confirm that a safety shower and eyewash station are readily accessible.
  • Gather all necessary equipment and reagents.
  • Review this safety guide and any available safety information for similar compounds.
  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Handle the compound in a chemical fume hood to minimize inhalation exposure.
  • Avoid the generation of dust. If handling a powder, do so carefully.
  • Prevent contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the handling area.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.
  • Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
  • Remove and properly dispose of contaminated PPE.

Disposal Plan
  • Waste Chemical: Dispose of waste this compound in accordance with all applicable federal, state, and local environmental regulations. The waste material should be collected in a suitable, labeled, and sealed container.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weigh boats, that come into direct contact with this compound should be considered contaminated and disposed of as chemical waste.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Visualizing the Safe Handling Workflow

The following diagram outlines the logical steps for safely handling this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_ppe Don Appropriate PPE handle_weigh Weigh Compound prep_ppe->handle_weigh Proceed to Handling prep_setup Setup in Fume Hood prep_setup->prep_ppe prep_review Review Safety Protocol prep_review->prep_setup handle_transfer Transfer and Use handle_weigh->handle_transfer handle_avoid Avoid Dust Generation handle_transfer->handle_avoid post_decon Decontaminate Work Area handle_avoid->post_decon Proceed to Post-Handling post_dispose_chem Dispose of Chemical Waste post_decon->post_dispose_chem post_dispose_ppe Dispose of Contaminated PPE post_dispose_chem->post_dispose_ppe post_wash Wash Hands Thoroughly post_dispose_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.